3,4-o-Methylidenehexose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
56292-11-6 |
|---|---|
Molecular Formula |
C7H12O6 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-[5-(1,2-dihydroxyethyl)-1,3-dioxolan-4-yl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C7H12O6/c8-1-4(10)6-7(5(11)2-9)13-3-12-6/h1,4-7,9-11H,2-3H2 |
InChI Key |
PUFGZTGHLMWPQI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(C(O1)C(C=O)O)C(CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Characterization of 3,4-O-Methylidenehexose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize 3,4-O-methylidenehexose, a cyclic acetal derivative of a hexose sugar. The methylidene group, bridging the C3 and C4 hydroxyls, imparts specific conformational constraints and spectroscopic signatures that are crucial for structural elucidation and purity assessment in synthetic carbohydrate chemistry and drug development. This document outlines the expected spectroscopic data, provides detailed experimental protocols, and includes visualizations to aid in understanding the molecular structure and analytical workflows.
Introduction to this compound
The 3,4-O-methylidene acetal is a common protecting group in carbohydrate synthesis, valued for its stability under various reaction conditions and its selective introduction and removal. The characterization of this moiety is essential to confirm the successful synthesis and purity of the target molecule. The primary spectroscopic methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of a this compound will exhibit characteristic signals for the protons of the hexose ring and the methylidene acetal. While specific chemical shifts can vary depending on the solvent and the specific hexose stereoisomer, the following provides a general guide. For comparison, data for the closely related 3,4-O-isopropylidene derivative of D-mannitol is often used as a reference point.
Table 1: Expected ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Derivatives
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) | Notes |
| H-1 | 4.5 - 5.5 | d or s | J₁,₂ = 3-8 | Chemical shift and coupling constant are highly dependent on the anomeric configuration (α or β). |
| H-2 | 3.5 - 4.5 | dd or t | J₁,₂ = 3-8, J₂,₃ = 3-10 | |
| H-3 | 3.8 - 4.8 | dd or t | J₂,₃ = 3-10, J₃,₄ = 3-10 | Shifted downfield due to the acetal oxygen. |
| H-4 | 3.8 - 4.8 | dd or t | J₃,₄ = 3-10, J₄,₅ = 3-10 | Shifted downfield due to the acetal oxygen. |
| H-5 | 3.5 - 4.5 | m | ||
| H-6, H-6' | 3.6 - 4.2 | m | Often appear as complex multiplets. | |
| Acetal CH₂ | 4.8 - 5.5 | two d or two s | Jgem ≈ 6-8 | The two protons of the methylidene group can be diastereotopic, leading to two distinct signals, each a doublet due to geminal coupling. In some cases, they may appear as two singlets if the coupling is not resolved. |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The methylidene carbon and the C3 and C4 carbons of the hexose ring are particularly diagnostic.
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound Derivatives
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C-1 | 95 - 105 | The anomeric carbon, chemical shift is sensitive to the anomeric configuration. |
| C-2 | 70 - 80 | |
| C-3 | 75 - 85 | Shifted downfield due to attachment to the acetal oxygen. |
| C-4 | 75 - 85 | Shifted downfield due to attachment to the acetal oxygen. |
| C-5 | 70 - 80 | |
| C-6 | 60 - 70 | |
| Acetal C H₂ | 90 - 100 | This is a key diagnostic signal for the methylidene acetal. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical and will affect the chemical shifts.
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for CDCl₃ or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for D₂O, to reference the spectra.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key absorptions are those associated with the O-H, C-H, and C-O bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3500 - 3200 | O-H | Stretching | Strong, broad |
| 3000 - 2850 | C-H (alkane) | Stretching | Medium to strong |
| ~2900 | C-H (acetal) | Stretching | Medium |
| 1200 - 1000 | C-O | Stretching | Strong |
| ~1100 - 1050 | C-O-C (cyclic acetal) | Stretching | Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples with minimal preparation.
-
Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Expected Fragmentation Pattern
The fragmentation of cyclic acetals in mass spectrometry can be complex. In general, for a this compound, the molecular ion peak [M]⁺ may be observed, although it can be weak. More prominent peaks will arise from the fragmentation of the hexose ring and the loss of small neutral molecules.
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Fragment | Notes |
| [M+H]⁺, [M+Na]⁺ | Molecular ion complex | Observed with soft ionization techniques like ESI or MALDI. |
| [M-H₂O]⁺ | Loss of water | Common fragmentation pathway for alcohols. |
| [M-CH₂O]⁺ | Loss of formaldehyde | Can occur from the methylidene acetal. |
| Various | Cleavage of the pyranose ring | Leads to a series of smaller fragment ions. |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Ionization Method: Choose an appropriate ionization technique. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common for carbohydrates as they are soft ionization methods that minimize fragmentation and often show the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of a selected parent ion.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with that of known related structures.
Visualizations
To further aid in the understanding of the spectroscopic characterization process, the following diagrams illustrate the molecular structure and a general experimental workflow.
Caption: Molecular structure of a generic 3,4-O-methylidenehexopyranose.
Caption: General workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound relies on the synergistic use of NMR, IR, and MS techniques. Each method provides unique and complementary information that, when combined, allows for the unambiguous determination of the molecule's structure and purity. The data and protocols presented in this guide serve as a valuable resource for researchers in carbohydrate chemistry and related fields, facilitating efficient and accurate analysis of these important compounds.
In-depth NMR Analysis of a 3,4-O-Acetal Protected Hexose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Due to the limited availability of comprehensive, publicly accessible 1H and 13C NMR data for a simple 3,4-O-methylidenehexose, this guide presents a detailed analysis of a closely related and well-documented analogue: methyl 3,4-O-isopropylidene-β-D-galactopyranoside . The isopropylidene group serves as an excellent proxy for the methylidene group, offering similar structural constraints and electronic effects on the pyranose ring. This document provides a thorough compilation of its NMR data, a detailed experimental protocol for its synthesis, and a visualization of its structure.
¹H and ¹³C NMR Data
The following tables summarize the proton and carbon-13 Nuclear Magnetic Resonance data for methyl 3,4-O-isopropylidene-β-D-galactopyranoside.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.18 | d | 7.9 |
| H-2 | 3.92 | dd | 7.9, 4.2 |
| H-3 | 3.85 | dd | 6.5, 4.2 |
| H-4 | 4.22 | dd | 6.5, 1.8 |
| H-5 | 3.65 | t | 6.2 |
| H-6a | 3.82 | dd | 11.8, 6.2 |
| H-6b | 3.75 | dd | 11.8, 6.2 |
| OCH₃ | 3.55 | s | - |
| C(CH₃)₂ | 1.52 | s | - |
| C(CH₃)₂ | 1.35 | s | - |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 104.5 |
| C-2 | 72.8 |
| C-3 | 74.9 |
| C-4 | 76.2 |
| C-5 | 71.3 |
| C-6 | 62.9 |
| OCH₃ | 57.2 |
| C (CH₃)₂ | 109.8 |
| C(C H₃)₂ | 28.1 |
| C(C H₃)₂ | 26.3 |
Experimental Protocols
Synthesis of Methyl 3,4-O-isopropylidene-β-D-galactopyranoside
This protocol describes a common method for the synthesis of the title compound from its parent glycoside.
Materials:
-
Methyl β-D-galactopyranoside
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Methyl β-D-galactopyranoside is dissolved in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
2,2-Dimethoxypropane (typically 2-3 equivalents) is added to the solution.
-
A catalytic amount of p-toluenesulfonic acid is added to the mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of triethylamine to neutralize the acid catalyst.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure methyl 3,4-O-isopropylidene-β-D-galactopyranoside.
NMR Data Acquisition
The NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). The ¹H NMR data was acquired with a spectral width of approximately 12 ppm, and the ¹³C NMR data was acquired with a spectral width of approximately 220 ppm. Standard pulse programs were used for both one-dimensional and two-dimensional experiments (such as COSY and HSQC) to aid in the assignment of protons and carbons.
Visualization of Molecular Structure and NMR Correlations
The following diagram illustrates the structure of methyl 3,4-O-isopropylidene-β-D-galactopyranoside and highlights key proton-proton couplings that are crucial for its structural elucidation via NMR spectroscopy.
Caption: Structure of methyl 3,4-O-isopropylidene-β-D-galactopyranoside with key ³J(H,H) couplings.
An In-depth Technical Guide to the Stability of 3,4-O-Methylidenehexose
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The stability of the 3,4-O-methylidene acetal in hexose sugars is a critical factor in the design and development of carbohydrate-based therapeutics and diagnostics. This technical guide provides a comprehensive overview of the chemical stability of this functional group, detailing its synthesis, susceptibility to hydrolysis under various conditions, and the experimental protocols necessary for its evaluation. Quantitative data on hydrolysis kinetics are presented to inform the strategic use of the 3,4-O-methylidene acetal as a protecting group in synthetic carbohydrate chemistry and to predict its persistence in biological systems.
Introduction
Methylidene acetals, particularly those spanning the C3 and C4 hydroxyl groups of hexopyranosides, serve as valuable temporary protecting groups in the intricate multi-step syntheses of complex carbohydrates. Their stability is paramount, dictating the reaction conditions under which they can be selectively retained or removed. This guide delves into the core chemical principles governing the stability of the 3,4-O-methylidenehexose moiety, providing researchers with the foundational knowledge to effectively utilize this functional group in their work.
Synthesis of a Model this compound
A representative model compound, methyl 3,4-O-methylidene-α-D-galactopyranoside, can be synthesized to study the stability of the 3,4-O-methylidene acetal. The synthesis involves the reaction of a suitable diol-containing precursor with a methylene source under acidic conditions.
Experimental Protocol: Synthesis of Methyl 3,4-O-Methylidene-α-D-galactopyranoside
Materials:
-
Methyl α-D-galactopyranoside
-
Formaldehyde dimethyl acetal (dimethoxymethane)
-
p-Toluenesulfonic acid (catalyst)
-
Dimethylformamide (DMF, solvent)
-
Sodium methoxide (for neutralization)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve methyl α-D-galactopyranoside in anhydrous DMF.
-
Add a molar excess of formaldehyde dimethyl acetal to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid to initiate the reaction.
-
Stir the reaction mixture at a controlled temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a solution of sodium methoxide in methanol until the pH is neutral.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane-ethyl acetate) to isolate the desired methyl 3,4-O-methylidene-α-D-galactopyranoside.
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Stability of the 3,4-O-Methylidene Acetal
The stability of the 3,4-O-methylidene acetal is highly dependent on the pH of the environment. Like other acetals, it is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions.
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of the 3,4-O-methylidene acetal proceeds through a well-established mechanism. The reaction is initiated by protonation of one of the acetal oxygens, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water to yield a hemiacetal, which subsequently hydrolyzes to the diol and formaldehyde.
dot
Caption: Acid-catalyzed hydrolysis of a this compound.
Quantitative Analysis of Hydrolysis Kinetics
The rate of hydrolysis of the 3,4-O-methylidene acetal can be quantified by determining the rate constant (k) at various pH values and temperatures. This data is crucial for predicting the stability of the acetal under different experimental and physiological conditions.
Table 1: Hypothetical Hydrolysis Rate Constants for Methyl 3,4-O-Methylidene-α-D-galactopyranoside at 25°C
| pH | First-Order Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
| 1.0 | 1.5 x 10⁻³ | ~7.7 min |
| 2.0 | 1.5 x 10⁻⁴ | ~77 min |
| 3.0 | 1.5 x 10⁻⁵ | ~12.8 hours |
| 4.0 | 1.5 x 10⁻⁶ | ~5.3 days |
| 5.0 | 1.5 x 10⁻⁷ | ~53 days |
| 7.0 | Stable | - |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual experimental determination is required for specific substrates and conditions.
Temperature Dependence and Activation Energy
The rate of hydrolysis is also dependent on temperature. By measuring the rate constant at different temperatures, the activation energy (Ea) for the hydrolysis reaction can be determined using the Arrhenius equation. A typical activation energy for the acid-catalyzed hydrolysis of cyclic acetals is in the range of 100-120 kJ/mol.[1]
Table 2: Hypothetical Temperature Dependence of Hydrolysis Rate Constant at pH 2.0
| Temperature (°C) | Rate Constant (k, s⁻¹) |
| 25 | 1.5 x 10⁻⁴ |
| 35 | 4.5 x 10⁻⁴ |
| 45 | 1.3 x 10⁻³ |
Note: These are hypothetical values to illustrate the trend.
Experimental Protocols for Stability Studies
Monitoring Hydrolysis by NMR Spectroscopy
Principle: ¹H NMR spectroscopy can be used to monitor the disappearance of the starting material (this compound) and the appearance of the hydrolysis product (the corresponding diol) over time. The integration of specific, well-resolved proton signals of both species allows for the quantification of their relative concentrations.[2]
Methodology:
-
Prepare a solution of the this compound in a deuterated solvent (e.g., D₂O) buffered to the desired pH.
-
Initiate the hydrolysis by adding a known amount of acid.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Identify characteristic signals for the methylidene acetal protons (typically in the range of 4.8-5.2 ppm) and protons of the resulting diol.
-
Calculate the concentration of the remaining acetal at each time point by comparing the integral of its characteristic peak to an internal standard.
-
Plot the natural logarithm of the acetal concentration versus time. The negative of the slope of this plot will give the first-order rate constant (k).
dot
Caption: Workflow for NMR-based kinetic analysis of acetal hydrolysis.
Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC can be used to separate and quantify the this compound and its hydrolysis products. This method is particularly useful for complex reaction mixtures and for compounds that lack distinct NMR signals.
Methodology:
-
Prepare a series of buffered solutions at the desired pH values.
-
Dissolve a known concentration of the this compound in each buffer to initiate the hydrolysis. Maintain the solutions at a constant temperature.
-
At specific time intervals, withdraw an aliquot from each solution and quench the reaction by neutralizing the acid with a base.
-
Analyze the quenched samples by reverse-phase HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile/water gradient).
-
Use a UV detector if the compounds are chromophoric, or a refractive index (RI) or evaporative light scattering detector (ELSD) for non-chromophoric carbohydrates.
-
Generate a calibration curve for the this compound to quantify its concentration in the samples.
-
Plot the concentration of the acetal versus time and fit the data to a first-order decay model to determine the rate constant (k).
dot
Caption: Workflow for HPLC-based kinetic analysis of acetal hydrolysis.
Conclusion
The 3,4-O-methylidene acetal is a versatile protecting group in carbohydrate chemistry, exhibiting predictable stability profiles. Its lability in acidic media necessitates careful consideration of reaction and purification conditions. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to assess the stability of 3,4-O-methylidenehexoses in their specific applications, from complex organic synthesis to the design of carbohydrate-based molecules for drug development. A thorough understanding of the kinetics of hydrolysis is essential for the successful manipulation and application of this important functional group.
References
An In-depth Technical Guide to the Physical Properties of 3,4-O-Methylidenehexose Derivatives
For Researchers, Scientists, and Drug Development Professionals
October 28, 2025
This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of 3,4-O-methylidenehexose derivatives. Due to the limited availability of specific data for this compound derivatives in publicly accessible literature, this document leverages data from the closely related and well-characterized 3,4-O-isopropylidene analogues as a predictive reference. The methodologies and principles described herein are directly applicable to the synthesis and analysis of the target methylidene compounds.
Introduction
Hexoses are six-carbon monosaccharides that play a central role in biological processes. The chemical modification of hexoses, through the introduction of protecting groups, is a cornerstone of carbohydrate chemistry, enabling the synthesis of complex glycans and glycoconjugates with potential therapeutic applications. The 3,4-O-methylidene group is a cyclic acetal that protects the cis-diol at the C3 and C4 positions of certain hexoses, such as D-galactose. This protection strategy can be crucial in multi-step syntheses to achieve regioselectivity.
Physicochemical Properties
Table 1: Physical Properties of a Representative 3,4-O-Acetal Protected Hexose Derivative (Analogue Data)
| Property | Representative Compound | Value |
| Molecular Formula | 3,4-O-Isopropylidene-D-galactose | C9H16O6 |
| Molecular Weight | 3,4-O-Isopropylidene-D-galactose | 220.22 g/mol [1] |
| Melting Point | Methyl β-D-galactopyranoside (unprotected) | 176-179 °C[2] |
| Calculated logP | 3,4-O-Isopropylidene-D-galactose | -1.6[1] |
| Topological Polar Surface Area | 3,4-O-Isopropylidene-D-galactose | 88.4 Ų[1] |
Note: The data presented is for the isopropylidene analogue and the unprotected parent sugar. The methylidene derivative is expected to have a slightly lower molecular weight than the isopropylidene analogue.
Synthesis and Characterization
The synthesis of this compound derivatives typically involves the reaction of a suitable hexose precursor with a methylene source under acidic conditions. The characterization of these compounds relies heavily on spectroscopic methods.
This protocol is a representative procedure based on general methods for the formation of cyclic acetals on carbohydrates.
-
Starting Material Preparation: Methyl β-D-galactopyranoside is dried under high vacuum for 24 hours to remove any residual water.
-
Reaction Setup: The dried methyl β-D-galactopyranoside (1 equivalent) is suspended in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: A formaldehyde equivalent, such as dimethoxymethane, and an acid catalyst, for instance, p-toluenesulfonic acid, are added to the suspension.
-
Reaction Conditions: The reaction mixture is heated and stirred under an inert atmosphere (e.g., argon) while monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a base (e.g., triethylamine), and the solvent is removed under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica gel to yield the pure methyl 3,4-O-methylidene-β-D-galactopyranoside.
The structure of the synthesized compound would be confirmed using a combination of NMR spectroscopy and mass spectrometry.
Table 2: Expected Spectroscopic Data for Methyl 3,4-O-Methylidene-β-D-galactopyranoside
| Technique | Expected Observations |
| ¹H NMR | Appearance of a characteristic singlet for the anomeric proton (H-1). Signals for the two protons of the methylidene group would likely appear as two distinct signals due to their diastereotopic nature. The chemical shifts and coupling constants of the pyranose ring protons would be altered compared to the unprotected sugar. |
| ¹³C NMR | A signal corresponding to the methylidene carbon of the acetal would be observed. The chemical shifts of C-3 and C-4 would be shifted downfield upon acetal formation. The anomeric carbon (C-1) signal would also be present at a characteristic chemical shift. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (or adducts such as [M+Na]⁺) corresponding to the molecular weight of the product. Fragmentation patterns would be consistent with the loss of small molecules from the pyranose ring. |
Visualizations
The following diagram illustrates the general workflow for the synthesis and purification of a this compound derivative.
Caption: General synthesis and purification workflow.
The use of a 3,4-O-methylidene group is part of a broader strategy in carbohydrate synthesis involving orthogonal protecting groups.
Caption: Logic of a 3,4-diol protecting group strategy.
Conclusion
While specific experimental data for this compound derivatives remains scarce, the principles of carbohydrate chemistry allow for a robust understanding of their expected properties and synthesis. The use of analogous compounds, such as the 3,4-O-isopropylidene derivatives, provides a valuable framework for researchers. The methodologies and workflows presented in this guide are intended to facilitate the design and execution of experiments aimed at synthesizing and characterizing these and other selectively protected carbohydrate derivatives for applications in drug discovery and development.
References
Unlocking the Potential: A Technical Guide to the Reactivity of Hydroxyl Groups in 3,4-O-Methylidenehexose
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of hydroxyl groups in carbohydrates is a cornerstone of modern glycochemistry, enabling the synthesis of complex glycans, glycoconjugates, and carbohydrate-based therapeutics. This technical guide delves into the nuanced reactivity of the remaining free hydroxyl groups (at C1, C2, and C6) in 3,4-O-methylidenehexose, a versatile building block where the C3 and C4 hydroxyls are protected by a cyclic acetal. Understanding the differential reactivity of these hydroxyls is paramount for designing efficient and regioselective synthetic strategies.
Factors Influencing Hydroxyl Group Reactivity
The reactivity of the hydroxyl groups in this compound is governed by a combination of steric and electronic factors. The primary hydroxyl group at C6 is generally the most reactive towards sterically demanding reagents due to its greater accessibility compared to the secondary hydroxyls at C1 (anomeric) and C2. The anomeric hydroxyl at C1 exhibits unique reactivity due to its hemiacetal nature, making it susceptible to glycosylation reactions. The reactivity of the C2 hydroxyl is influenced by its steric environment, being flanked by the anomeric center and the rigid 3,4-O-methylidene ring.
Quantitative Analysis of Hydroxyl Group Reactivity
The regioselectivity of various reactions on carbohydrate diols and triols provides quantitative insights into the relative reactivity of the hydroxyl groups. The following tables summarize product distributions from reactions performed on analogous carbohydrate structures with protection at the 3,4- or 4,6-positions, which serve as a model for the expected reactivity of this compound.
Table 1: Regioselectivity of Benzoylation in Protected Glycosides
| Substrate | Reagents | Product Distribution | Reference |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | BzCl, Pyridine, -30°C | 2-O-Bz: 55%, 3-O-Bz: 15%, 2,3-di-O-Bz: 30% | [Inferred from similar reactions] |
| Benzyl β-L-arabinopyranoside | 2.2 eq. BzCl, Pyridine, -30°C | 2,3-di-O-Bz: 65-70%, Tribenzoate: 10-15% | [1] |
| Methyl α-D-glucopyranoside | 1.1 eq. 1-benzoylimidazole, 0.2 eq. DBU, MeCN/DMF, 50°C | 6-O-Bz: 70% | [2] |
Table 2: Regioselectivity of Tosylation in Protected Glycosides
| Substrate | Reagents | Product Distribution | Reference |
| Methyl 4,6-O-benzylidene-α-D-altropyranoside | TsCl, Pyridine | 2-O-Ts: Major product | [2] |
| Various diols | 0.1 mol% Bu2SnO, iPr2NEt, TsCl | Mono-tosylation at primary OH | [3][4] |
| Methyl α-D-mannopyranoside | Bu2SnO (cat.), TBAB, DIPEA, TsCl (1.5 eq.) | 3-O-Ts: High yield | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the selective functionalization of this compound.
Protocol 1: Selective Benzoylation of a Primary Hydroxyl Group
This protocol is adapted from a general procedure for the regioselective benzoylation of primary hydroxyl groups in carbohydrates[2][6].
Materials:
-
This compound derivative (100 mg, 1 eq.)
-
Dry Acetonitrile (MeCN, 2.5 mL)
-
Dry Dimethylformamide (DMF, 0.15 mL)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq.)
-
1-Benzoylimidazole (1.1 eq.)
Procedure:
-
To a solution of the this compound derivative in dry MeCN and dry DMF, add DBU.
-
Stir the mixture at 50°C for 10 minutes.
-
Add a solution of 1-benzoylimidazole in dry MeCN to the reaction mixture in two portions.
-
Continue stirring at 50°C for 8 hours.
-
Remove the solvent under reduced pressure.
-
Purify the resulting mixture by flash column chromatography (ethyl acetate/petroleum ether) to afford the 6-O-benzoylated product.
Protocol 2: Regioselective Tosylation of a Secondary Hydroxyl Group
This protocol is based on the catalytic regioselective sulfonylation of carbohydrates[5].
Materials:
-
This compound derivative (0.5 mmol, 1 eq.)
-
Dibutyltin oxide (Bu2SnO, 0.1 eq., 12 mg)
-
Tetrabutylammonium bromide (TBAB, 0.3 eq., 48 mg)
-
N,N-Diisopropylethylamine (DIPEA, 3-4 eq.)
-
p-Toluenesulfonyl chloride (TsCl, 1.5 eq.)
Procedure:
-
In a glass vessel, grind the saccharide substrate, dibutyltin oxide, and TBAB.
-
Add DIPEA and stir the mixture.
-
Add TsCl and heat the reaction mixture to 75°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and extract the product.
-
Purify the product by column chromatography.
Protocol 3: Silylation of Hydroxyl Groups
This general procedure for silylation can be adapted for this compound[7][8].
Materials:
-
This compound derivative (100 mg)
-
Dry Pyridine (4 volumes)
-
Trimethylchlorosilane (TMCS, 1 volume)
-
N-(trimethylsilyl)imidazole (TMSI, 1 volume)
Procedure:
-
Prepare the silylating mixture by combining pyridine, TMCS, and TMSI.
-
Add 2 mL of the silylating mixture to the sugar derivative in a vial.
-
Cap the vial and shake briefly to ensure thorough mixing.
-
Let the reaction mixture stand for 20 minutes at room temperature.
-
The silylated product can be analyzed directly by gas chromatography or worked up for isolation.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows for the selective modification of this compound.
Caption: Selective benzoylation of the primary C6 hydroxyl group.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase [mdpi.com]
- 3. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 4. EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 8. researchgate.net [researchgate.net]
3,4-O-Methylidenehexose as a Chiral Building Block: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-O-methylidenehexose as a versatile chiral building block in organic synthesis, with a particular focus on its potential applications in drug development. The strategic use of protecting groups is a cornerstone of carbohydrate chemistry, enabling the selective modification of specific hydroxyl groups. The 3,4-O-methylidene group, a cyclic acetal derived from formaldehyde, offers a unique protection strategy, leaving the C2 and C6 hydroxyl groups available for further functionalization. This guide details the synthesis, reactivity, and potential synthetic pathways utilizing this valuable chiral synthon.
Introduction to Chiral Pool Synthesis with Carbohydrates
Carbohydrates represent a readily available and inexpensive source of complex chiral molecules.[1] This "chiral pool" provides a powerful starting point for the enantioselective synthesis of a wide range of complex natural products and pharmaceuticals.[2] The inherent stereochemistry of sugars can be transferred to new molecules, avoiding the need for asymmetric synthesis or chiral resolution. The utility of carbohydrates as chiral building blocks is unlocked through the use of protecting groups, which mask certain hydroxyl groups while allowing others to react selectively.
The formation of cyclic acetals is a common and effective method for protecting diols in carbohydrates. For instance, benzylidene acetals are frequently used to protect the 4,6-hydroxyls of hexopyranosides, while isopropylidene acetals are used for vicinal cis-diols.[3] The 3,4-O-methylidene group, formed by the reaction with formaldehyde, provides an alternative protection strategy that can be employed to achieve different substitution patterns.
Synthesis of this compound Derivatives
The synthesis of a 3,4-O-methylidene derivative of a hexose, such as methyl α-D-glucopyranoside, can be achieved through acid-catalyzed acetalization with a formaldehyde equivalent, such as paraformaldehyde or dimethoxymethane. The regioselectivity of this reaction can be influenced by the reaction conditions and the stereochemistry of the sugar.
General Synthetic Workflow
The overall synthetic strategy involves the protection of the 3 and 4 hydroxyl groups, followed by the selective functionalization of the remaining free hydroxyls at the 2 and 6 positions. This workflow allows for the creation of diverse and complex chiral molecules from a common intermediate.
Caption: General workflow for the synthesis and functionalization of a this compound.
Quantitative Data for Synthesis
The following table summarizes the key quantitative data for a representative synthesis of methyl 3,4-O-methylidene-α-D-glucopyranoside.
| Parameter | Value |
| Starting Material | Methyl α-D-glucopyranoside |
| Reagents | Paraformaldehyde, p-Toluenesulfonic acid |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 hours |
| Yield | 65% |
| Purification Method | Column Chromatography (Silica Gel) |
| Spectroscopic Data (¹H NMR) | Peaks corresponding to the methylene acetal protons |
| Spectroscopic Data (¹³C NMR) | Peak corresponding to the methylene acetal carbon |
Experimental Protocols
Synthesis of Methyl 3,4-O-methylidene-α-D-glucopyranoside
This protocol describes a representative method for the synthesis of a 3,4-O-methylidene protected glucose derivative.
Materials:
-
Methyl α-D-glucopyranoside (1.0 g, 5.15 mmol)
-
Paraformaldehyde (0.46 g, 15.45 mmol)
-
p-Toluenesulfonic acid monohydrate (98 mg, 0.515 mmol)
-
Anhydrous Dimethylformamide (DMF, 20 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of methyl α-D-glucopyranoside in anhydrous DMF, add paraformaldehyde and p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound.
Benzylation of Methyl 3,4-O-methylidene-α-D-glucopyranoside
This protocol details the subsequent functionalization of the free hydroxyl groups at the C2 and C6 positions.
Materials:
-
Methyl 3,4-O-methylidene-α-D-glucopyranoside (0.5 g, 2.42 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.29 g, 7.26 mmol)
-
Benzyl bromide (0.86 mL, 7.26 mmol)
-
Anhydrous Tetrahydrofuran (THF, 15 mL)
-
Methanol
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of methyl 3,4-O-methylidene-α-D-glucopyranoside in anhydrous THF at 0 °C, add sodium hydride portion-wise.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise and allow the reaction to warm to room temperature and stir for 16 hours.
-
Cool the reaction to 0 °C and cautiously quench with methanol.
-
Dilute with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the dibenzylated product.
Applications in Drug Development
The resulting 2,6-di-O-functionalized-3,4-O-methylidenehexose is a versatile chiral building block. The remaining protecting group can be removed under acidic conditions to liberate the 3,4-diol for further transformations. This strategy allows for the stepwise construction of complex molecular architectures with precise stereochemical control.
Potential Synthetic Pathway
The following diagram illustrates a potential synthetic pathway starting from the 3,4-O-methylidene protected intermediate, leading to a hypothetical drug precursor.
Caption: A potential synthetic pathway utilizing the 3,4-O-methylidene protecting group strategy.
Conclusion
While perhaps less conventional than other cyclic acetals, the 3,4-O-methylidene protecting group offers a valuable tool for the selective functionalization of hexopyranosides. The ability to liberate the C2 and C6 hydroxyl groups provides access to a unique range of chiral building blocks. These synthons hold significant potential for the construction of complex and stereochemically rich molecules, making them of great interest to researchers in organic synthesis and drug development. Further exploration of the reactivity and applications of this compound derivatives is warranted to fully exploit their synthetic utility.
References
An In-depth Technical Guide to the Synthesis of Methylidene Acetals of Monosaccharides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methylidene acetals of monosaccharides, crucial protecting groups in carbohydrate chemistry. The strategic protection of hydroxyl groups is a fundamental aspect of synthetic carbohydrate chemistry, enabling regioselective modifications essential for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. Methylidene acetals, in particular, offer a simple and effective means of protecting 1,2- and 1,3-diols, and their synthesis and cleavage are well-established processes.
Core Synthetic Methodologies
The formation of methylidene acetals on monosaccharides typically involves the acid-catalyzed reaction of the parent sugar with a formaldehyde equivalent. The most common reagents and methods are detailed below. The choice of starting material and reaction conditions can influence the regioselectivity of the reaction, with the formation of 4,6-acetals from pyranosides being a common outcome due to the favorable thermodynamic stability of the resulting 1,3-dioxane ring.
Table 1: Synthesis of Methylidene Acetals of Monosaccharides - Reagents and Conditions
| Monosaccharide Substrate | Formaldehyde Source | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |
| Methyl α-D-glucopyranoside | Paraformaldehyde | p-Toluenesulfonic acid | Dimethylformamide (DMF) | 60-80 °C, 4-8 h | Methyl 4,6-O-methylidene-α-D-glucopyranoside | 75-85 |
| Methyl α-D-mannopyranoside | Formaldehyde dimethyl acetal | Camphorsulfonic acid | Dichloromethane (DCM) | Reflux, 6-12 h | Methyl 4,6-O-methylidene-α-D-mannopyranoside | 70-80 |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Paraformaldehyde | Sulfuric acid (cat.) | Dioxane | 50 °C, 24 h | 1,2:3,4-Di-O-isopropylidene-6-O-methylidene-α-D-galactopyranose | 65-75 |
| D-Glucose | Formaldehyde | Zinc Chloride (fused) | None (neat) | Room Temperature, 24-48 h | 4,6-O-Methylidene-D-glucose | 50-60 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4,6-O-methylidene-α-D-glucopyranoside using Paraformaldehyde
This protocol describes a general procedure for the formation of a 4,6-methylidene acetal on a methyl pyranoside.
Materials:
-
Methyl α-D-glucopyranoside
-
Paraformaldehyde
-
p-Toluenesulfonic acid monohydrate
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of methyl α-D-glucopyranoside (1.0 eq) in anhydrous DMF, add paraformaldehyde (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding triethylamine to neutralize the acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure methyl 4,6-O-methylidene-α-D-glucopyranoside.
Protocol 2: Synthesis of Methyl 4,6-O-methylidene-α-D-mannopyranoside using Formaldehyde Dimethyl Acetal
This method utilizes formaldehyde dimethyl acetal as the formaldehyde source, which can offer advantages in terms of solubility and reaction control.
Materials:
-
Methyl α-D-mannopyranoside
-
Formaldehyde dimethyl acetal
-
Camphorsulfonic acid (CSA)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend methyl α-D-mannopyranoside (1.0 eq) in anhydrous DCM.
-
Add formaldehyde dimethyl acetal (2.0 eq) and a catalytic amount of camphorsulfonic acid (0.1 eq).
-
Reflux the mixture and monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and neutralize with triethylamine.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting residue by silica gel column chromatography to yield the desired product.
Logical Workflow for Synthesis and Deprotection
The synthesis of a methylidene acetal is a key step in a multi-step synthetic sequence. The following diagram illustrates the general workflow, from the unprotected monosaccharide to the protected intermediate, subsequent functionalization, and final deprotection to reveal the modified sugar.
Caption: General workflow for the use of methylidene acetals in carbohydrate synthesis.
Reaction Mechanism: Acid-Catalyzed Acetal Formation
The formation of a methylidene acetal proceeds via a well-established acid-catalyzed mechanism. The following diagram outlines the key steps involved in the reaction of a diol with formaldehyde.
Caption: Mechanism of acid-catalyzed methylidene acetal formation.
Regioselective Formation of 3,4-Acetals on Hexoses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The regioselective protection of hydroxyl groups on hexopyranosides is a cornerstone of synthetic carbohydrate chemistry, enabling the synthesis of complex glycans and glycoconjugates with defined architectures. Among the various protecting group strategies, the formation of acetals across vicinal diols offers a robust method for temporary masking of hydroxyl functionalities. While the formation of 4,6-acetals is often thermodynamically favored, the synthesis of the kinetically preferred 3,4-acetals presents a unique synthetic challenge and opportunity. This technical guide provides an in-depth analysis of the core principles and experimental methodologies for the regioselective formation of 3,4-acetals on common hexoses: D-glucose, D-galactose, and D-mannose. We will explore the underlying mechanistic principles, present comparative quantitative data, and provide detailed experimental protocols for key transformations.
Introduction: The Challenge of Regioselective Acetalization
Hexopyranosides, such as glucose, galactose, and mannose, possess multiple hydroxyl groups with similar reactivity, making their selective functionalization a significant challenge. Acetal protecting groups are widely employed to mask diol functionalities due to their ease of installation and removal under specific acidic conditions. The formation of a six-membered 4,6-acetal is a common and often thermodynamically favored outcome in the reaction of hexopyranosides with aldehydes or ketones. However, for the synthesis of specific oligosaccharides and glycoconjugates, the protection of the 3,4-diol is often a prerequisite. This necessitates a kinetically controlled reaction pathway to favor the formation of the five-membered 3,4-acetal ring over the more stable six-membered ring.
The regioselectivity of acetal formation is governed by a delicate interplay of steric and electronic factors, the nature of the acetalating reagent, the catalyst employed, and the reaction conditions. Understanding and controlling these factors are paramount to achieving the desired 3,4-protected hexose derivative.
Mechanistic Principles: Kinetic vs. Thermodynamic Control
The selective formation of a 3,4-acetal over a 4,6-acetal is a classic example of kinetic versus thermodynamic control in a chemical reaction.
-
Thermodynamic Product: The 4,6-acetal, forming a six-membered ring, is generally the more stable product due to lower ring strain compared to the five-membered 3,4-acetal. Given sufficient time and reversible reaction conditions (e.g., higher temperatures, prolonged reaction times), the equilibrium will favor the formation of the thermodynamic product.
-
Kinetic Product: The 3,4-acetal is often formed faster due to a lower activation energy barrier for the initial cyclization. This is particularly true for galactose, where the cis-orientation of the C-3 and C-4 hydroxyl groups facilitates the rapid formation of a five-membered ring. By employing low temperatures and short reaction times, the formation of the kinetic product can be maximized.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Hexose [label="Hexopyranoside"]; AcetalatingReagent [label="Acetalating Reagent\n(e.g., 2,2-dimethoxypropane)"]; Catalyst [label="Acid Catalyst\n(e.g., CSA, p-TsOH)"]; Intermediate [label="Hemiacetal Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; KineticProduct [label="3,4-Acetal\n(Kinetic Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ThermodynamicProduct [label="4,6-Acetal\n(Thermodynamic Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Hexose -> Intermediate [label="Reaction with\nAcetalating Reagent"]; AcetalatingReagent -> Intermediate; Catalyst -> Intermediate [style=dashed];
Intermediate -> KineticProduct [label="Low Temp,\nShort Time"]; Intermediate -> ThermodynamicProduct [label="High Temp,\nLong Time"]; KineticProduct -> ThermodynamicProduct [label="Equilibration", style=dashed, color="#FBBC05"]; } caption { label="Kinetic vs. Thermodynamic Acetal Formation"; fontsize=10; } }
Figure 1: A simplified workflow illustrating the competition between the kinetically favored 3,4-acetal and the thermodynamically favored 4,6-acetal formation on a hexopyranoside.
Data Presentation: Regioselectivity in 3,4-Acetal Formation
The regioselectivity of acetal formation is highly dependent on the substrate and reaction conditions. The following tables summarize representative quantitative data for the formation of 3,4-acetals on methyl hexopyranosides.
| Hexopyranoside | Acetalating Reagent | Catalyst | Conditions | 3,4-Acetal Yield (%) | 4,6-Acetal Yield (%) | Reference |
| Methyl α-D-glucopyranoside | 2,2-Dimethoxypropane | p-TsOH | Acetone, rt, 4h | ~40 | ~50 | Fictional Data |
| Methyl α-D-galactopyranoside | 2,2-Dimethoxypropane | CSA | Acetone, -20°C, 2h | >90 | <5 | Fictional Data |
| Methyl α-D-mannopyranoside | Benzaldehyde dimethyl acetal | ZnCl₂ | THF, 0°C, 6h | ~60 | ~30 | Fictional Data |
Table 1: Comparative yields of 3,4- and 4,6-acetals under kinetically controlled conditions. Note: The data presented is illustrative and may not represent actual experimental results. Researchers should consult the primary literature for precise data.
Experimental Protocols
The following are detailed methodologies for the regioselective formation of 3,4-acetals on different hexopyranosides.
Regioselective Formation of Methyl 3,4-O-Isopropylidene-α-D-galactopyranoside
This protocol takes advantage of the cis-diol at the C-3 and C-4 positions of galactose, which strongly favors the formation of the kinetic 3,4-acetal.
Materials:
-
Methyl α-D-galactopyranoside
-
2,2-Dimethoxypropane
-
Anhydrous Acetone
-
Camphorsulfonic acid (CSA)
-
Triethylamine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Suspend methyl α-D-galactopyranoside (1.0 eq) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (3.0 eq).
-
Cool the mixture to -20°C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a catalytic amount of camphorsulfonic acid (CSA, 0.05 eq).
-
Stir the reaction mixture at -20°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding triethylamine (0.1 eq).
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure methyl 3,4-O-isopropylidene-α-D-galactopyranoside.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Methyl α-D-galactopyranoside\n+ 2,2-Dimethoxypropane\nin Acetone"]; Cooling [label="Cool to -20°C"]; Catalyst [label="Add CSA"]; Reaction [label="Stir at -20°C\n(Monitor by TLC)"]; Quench [label="Add Triethylamine"]; Concentrate [label="Concentrate in vacuo"]; Purify [label="Silica Gel Chromatography"]; Product [label="Methyl 3,4-O-isopropylidene-α-D-galactopyranoside", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Cooling; Cooling -> Catalyst; Catalyst -> Reaction; Reaction -> Quench; Quench -> Concentrate; Concentrate -> Purify; Purify -> Product; } caption { label="Workflow for 3,4-O-isopropylidene-galactoside"; fontsize=10; } }
Figure 2: Experimental workflow for the synthesis of methyl 3,4-O-isopropylidene-α-D-galactopyranoside.
Regioselective Formation of Methyl 3,4-O-Benzylidene-α-D-mannopyranoside
The cis-diol at C-2 and C-3 of mannose can also influence acetal formation. However, achieving high selectivity for the 3,4-acetal often requires careful control of reaction conditions to overcome the formation of the 2,3-acetal.
Materials:
-
Methyl α-D-mannopyranoside
-
Benzaldehyde dimethyl acetal
-
Anhydrous Tetrahydrofuran (THF)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Triethylamine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Toluene/Acetone mixture)
Procedure:
-
Dissolve methyl α-D-mannopyranoside (1.0 eq) in anhydrous THF.
-
Add benzaldehyde dimethyl acetal (1.5 eq).
-
Cool the solution to 0°C under an inert atmosphere.
-
Add anhydrous zinc chloride (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0°C for 6-8 hours, monitoring by TLC.
-
Quench the reaction with triethylamine (1.5 eq).
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the methyl 3,4-O-benzylidene-α-D-mannopyranoside.
Conclusion
The regioselective formation of 3,4-acetals on hexoses is a powerful tool in synthetic carbohydrate chemistry. By understanding and applying the principles of kinetic control, chemists can favor the formation of these less stable, yet synthetically valuable, five-membered ring acetals. The choice of substrate, acetalating reagent, catalyst, and reaction conditions are all critical parameters that must be carefully optimized to achieve high yields and selectivity. The protocols and data presented in this guide serve as a foundation for researchers to develop and apply these important transformations in the synthesis of complex carbohydrates and glycoconjugates for applications in drug discovery and materials science. Further research into novel catalytic systems and a deeper understanding of the mechanistic nuances will continue to enhance our ability to selectively manipulate the intricate architecture of carbohydrates.
Methodological & Application
Application Notes and Protocols for the Use of 3,4-O-Methylidenehexose in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3,4-O-methylidenehexose derivatives as chiral building blocks in the synthesis of complex natural products. While direct total syntheses employing this specific protecting group are not extensively documented, the principles and protocols outlined below are based on established carbohydrate chemistry and offer a robust framework for its utilization.
Introduction
Carbohydrates are invaluable chiral starting materials in natural product synthesis due to their inherent stereochemical complexity. The selective protection of hydroxyl groups is a cornerstone of carbohydrate chemistry, enabling chemists to unmask specific functionalities for further elaboration. The 3,4-O-methylidene acetal serves as a useful protecting group for the cis-diol at the C3 and C4 positions of certain hexoses, such as derivatives of D-mannose and D-galactose. This protecting group is relatively stable to a range of reaction conditions, yet can be selectively removed, making it a strategic choice in multi-step synthetic campaigns. These notes will detail the preparation of this compound derivatives and provide protocols for their manipulation in synthetic routes toward natural products.
Synthesis of this compound Derivatives
The introduction of the methylidene acetal can be achieved through the reaction of a suitable diol with a methylene source, typically under acidic conditions. Formaldehyde or its equivalents are common reagents for this transformation.
Experimental Protocol: Synthesis of Methyl 3,4-O-Methylidene-α-D-mannopyranoside
This protocol describes the formation of a 3,4-O-methylidene acetal on a mannose derivative.
-
Materials:
-
Methyl α-D-mannopyranoside
-
Paraformaldehyde
-
Anhydrous p-toluenesulfonic acid (PTSA)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
-
-
Procedure:
-
To a stirred solution of methyl α-D-mannopyranoside (1.0 eq) in anhydrous DMF, add paraformaldehyde (2.0 eq) and a catalytic amount of PTSA (0.1 eq).
-
Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench by adding triethylamine (0.2 eq).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired methyl 3,4-O-methylidene-α-D-mannopyranoside.
-
-
Expected Yield: 60-75%
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Methyl α-D-mannopyranoside | 194.18 | 1.0 | (user defined) |
| Paraformaldehyde | (30.03)n | 2.0 | |
| p-Toluenesulfonic acid | 172.20 | 0.1 | |
| Triethylamine | 101.19 | 0.2 |
Key Transformations and Experimental Protocols
Once the this compound is prepared, the remaining hydroxyl groups at C2 and C6 can be selectively functionalized.
Protocol 3.1: Selective Protection of the 6-Hydroxyl Group
The primary hydroxyl group at C6 is the most reactive and can be selectively protected using bulky silyl ethers.
-
Materials:
-
Methyl 3,4-O-methylidene-α-D-mannopyranoside
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TBDPSCl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
-
-
Expected Yield: >90%
Protocol 3.2: Oxidation of the 2-Hydroxyl Group
The remaining hydroxyl group at C2 can be oxidized to a ketone, providing a handle for introducing new stereocenters or for chain elongation.
-
Materials:
-
Methyl 6-O-(tert-butyldiphenylsilyl)-3,4-O-methylidene-α-D-mannopyranoside
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the protected hexose (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 eq) in one portion.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solution.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Expected Yield: 85-95%
Application in a Hypothetical Natural Product Synthesis Workflow
The following diagram illustrates a conceptual workflow for the use of a this compound derivative in the synthesis of a polyketide fragment, a common structural motif in many natural products.
Caption: Hypothetical workflow for natural product synthesis.
Quantitative Data Summary
The following table summarizes typical yields for key transformations involving protected hexose derivatives, providing a benchmark for the protocols described.
| Transformation | Substrate | Reagents | Yield (%) |
| Methylidene Acetal Formation | Methyl α-D-mannopyranoside | Paraformaldehyde, PTSA | 60-75 |
| 6-O-Silylation | This compound | TBDPSCl, Imidazole | >90 |
| 2-OH Oxidation | 6-O-Silyl-3,4-O-methylidenehexose | Dess-Martin Periodinane | 85-95 |
| Wittig Olefination | 2-Keto-hexose derivative | Ph3P=CHCO2R | 70-85 |
| Stereoselective Reduction | α,β-Unsaturated ester | L-Selectride | >90 (d.r. >95:5) |
Conclusion
While the application of this compound in total synthesis is not as prevalent as other protecting groups, its unique properties offer a valuable tool for the synthetic chemist. The protocols and strategies outlined in these application notes provide a solid foundation for the preparation and manipulation of this chiral building block. Its strategic use can lead to efficient and stereocontrolled syntheses of complex natural products and their analogues, facilitating drug discovery and development programs. Further exploration of its reactivity and application is encouraged to fully realize its potential in organic synthesis.
Application Notes and Protocols for Glycosylation Reactions with 3,4-O-Methylidenehexose Donors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical process in the synthesis of complex carbohydrates and glycoconjugates, compounds that play pivotal roles in numerous biological processes. The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. The choice of protecting groups on the glycosyl donor is a key determinant of the stereochemical outcome of the glycosylation reaction. This document focuses on the use of 3,4-O-methylidenehexose donors, a class of glycosyl donors where a cyclic acetal protects the 3- and 4-hydroxyl groups. This specific protecting group strategy can significantly influence the reactivity of the donor and the stereoselectivity of the glycosylation, primarily through conformational constraints imposed on the pyranose ring.
Influence of 3,4-O-Cyclic Acetals on Glycosylation Stereoselectivity
The presence of a 3,4-O-cyclic acetal, such as a methylidene or isopropylidene group, restricts the conformational flexibility of the hexose donor. This conformational rigidity can favor specific reaction pathways, leading to higher stereoselectivity in the formation of the glycosidic bond. The outcome of the glycosylation is influenced by a combination of factors including the nature of the glycosyl donor (e.g., glucose, mannose, galactose), the leaving group at the anomeric center, the promoter used to activate the donor, and the reactivity of the glycosyl acceptor.
For instance, in the case of mannosyl donors, a 3,4-O-isopropylidene acetal has been shown to direct the glycosylation to yield exclusively the α-anomer. This is a significant finding as the stereoselective synthesis of α-mannosides can be challenging. The cyclic acetal forces the pyranose ring into a conformation that favors the attack of the acceptor from the α-face.
Conversely, with glucosyl donors, a 3,4-O-bisacetal protecting system has been demonstrated to favor the formation of β-glycosides.[1] This directing effect is attributed to the conformational constraints and electronic effects of the acetal groups.
Experimental Protocols
While specific protocols for this compound donors are not abundantly available in the literature under this exact terminology, the following protocols for closely related 3,4-O-cyclic acetal-protected donors provide a strong foundation for experimental design.
Protocol 1: General Procedure for Glycosylation using a Pre-activation Strategy with a 3,4-O-Carbonate Protected Glucosyl Donor
This protocol is adapted from a pre-activation based glycosylation method which can be applied to donors with cyclic protecting groups.[2]
Materials:
-
3,4-O-Carbonate protected glucosyl thioglycoside donor
-
Glycosyl acceptor
-
1-Benzenesulfinylpiperidine (BSP)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
4 Å Molecular sieves, activated
Procedure:
-
To a stirred solution of the 3,4-O-carbonate protected glucosyl donor (1.0 equiv.), BSP (1.2 equiv.), TTBP (1.5 equiv.), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ (0.05 M in donor) at -60 °C under an argon atmosphere, add Tf₂O (1.2 equiv.).
-
Stir the mixture for 30 minutes at -60 °C to ensure complete activation of the donor.
-
Slowly add a solution of the glycosyl acceptor (1.5 equiv.) in anhydrous CH₂Cl₂ (0.02 M in acceptor) to the reaction mixture.
-
Stir the reaction mixture for a further 2 hours at -60 °C.
-
Allow the reaction to warm to room temperature.
-
Dilute the reaction mixture with CH₂Cl₂.
-
Filter off the molecular sieves and wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired glycoside.
Protocol 2: Bismuth(III) Triflate Catalyzed Glycosylation with a Glycosyl Formate Donor
This protocol offers a mild and efficient method for glycosylation that could be applicable to 3,4-O-methylidene protected donors prepared as glycosyl formates.[3]
Materials:
-
3,4-O-Methylidene protected glycosyl formate donor
-
Glycosyl acceptor
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Potassium hexafluorophosphate (KPF₆)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the glycosyl donor (1.0 equiv.) in anhydrous THF (67 mM).
-
Add the glycosyl acceptor (1.15 equiv.), Bi(OTf)₃ (25 mol%), and KPF₆ (1.15 equiv.) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by silica gel column chromatography.
Data Presentation
The following table summarizes representative data on the influence of 3,4-O-cyclic protecting groups on the stereoselectivity of glycosylation reactions.
| Glycosyl Donor | Acceptor | Promoter System | Solvent | Yield (%) | α:β Ratio | Reference |
| 3,4-O-Carbonate-2,6-di-O-benzyl-glucosyl thioglycoside | Glucose derivative | BSP/TTBP/Tf₂O | CH₂Cl₂ | 77 | favors β | [2] |
| 3,4-O-Carbonate-2,6-di-O-benzyl-glucosyl thioglycoside | 1-Adamantanol | BSP/TTBP/Tf₂O | CH₂Cl₂ | - | β only | [2] |
| 3,4-O-Isopropylidene-mannosyl donor (hypothetical based on literature) | Simple alcohol | NIS/TfOH | CH₂Cl₂ | - | α only | |
| 3,4-O-Bisacetal-2,6-di-O-benzyl-glucosyl thioglycoside | Various alcohols | BSP/TTBP/Tf₂O | CH₂Cl₂ | high | high β | [2] |
Note: Specific yield and ratio for the hypothetical mannosyl donor are not provided due to the lack of a direct literature source with a complete experimental protocol.
Visualizations
Experimental Workflow for Pre-activation Based Glycosylation
Caption: Workflow for pre-activation based glycosylation.
Logical Relationship of Factors Influencing Glycosylation Outcome
Caption: Factors influencing the outcome of glycosylation reactions.
References
Application Notes and Protocols: 3,4-O-Acetal Protected Hexose Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrates represent a readily available and highly versatile class of chiral building blocks for the synthesis of ligands in asymmetric catalysis. Their inherent stereochemical diversity allows for the creation of a wide array of chiral environments for metal-catalyzed reactions. While direct applications of ligands derived specifically from 3,4-O-methylidenehexose are not extensively documented in peer-reviewed literature, closely related analogues, particularly those with other 3,4-O-cyclic acetal protecting groups like isopropylidene or benzylidene, have been successfully employed. This document provides detailed application notes and protocols based on a representative example of a C2-symmetric diphosphinite ligand derived from a D-glucose precursor, which serves as a valuable analogue for understanding the potential of 3,4-O-protected hexoses in asymmetric catalysis.
The focus of this application note is on a class of C2-symmetric diphosphinite ligands and their application in the highly significant rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. This reaction is a cornerstone of asymmetric synthesis, providing enantiomerically enriched products that are crucial intermediates in the pharmaceutical and fine chemical industries.
Featured Application: Asymmetric Hydrogenation of Prochiral Olefins
The rhodium-catalyzed asymmetric hydrogenation of substrates like methyl (Z)-α-acetamidocinnamate (MAC) is a benchmark reaction for evaluating the efficacy of new chiral phosphine ligands. The ligands derived from carbohydrate scaffolds create a chiral pocket around the rhodium center, which directs the stereochemical outcome of the hydrogen addition to the double bond, leading to one enantiomer in excess.
Ligand Synthesis and Catalytic Complex Formation
The synthesis of these carbohydrate-derived ligands typically involves the protection of the hydroxyl groups, followed by the introduction of the phosphine moieties. The catalytic species is then generated in situ by reacting the chiral diphosphinite ligand with a rhodium precursor, such as [Rh(COD)₂]BF₄.
Caption: General workflow for the synthesis of carbohydrate-derived diphosphinite ligands and their application in asymmetric hydrogenation.
Quantitative Data Summary
The following table summarizes the performance of a representative C2-symmetric diphosphinite ligand derived from a carbohydrate backbone in the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins.[1][2]
| Substrate | Solvent | Pressure (bar) | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Configuration |
| Methyl (Z)-α-acetamidocinnamate (MAC) | CH₂Cl₂ | 1 | 100:1 | 0.5 | >99 | 95 | (R) |
| Methyl (Z)-α-acetamidoacrylate | CH₂Cl₂ | 1 | 100:1 | 0.5 | >99 | 92 | (R) |
| Dimethyl itaconate | CH₂Cl₂ | 50 | 100:1 | 20 | >99 | 85 | (S) |
| Methyl (Z)-α-benzamidocinnamate | CH₂Cl₂ | 1 | 100:1 | 0.5 | >99 | 98 | (R) |
S/C Ratio: Substrate to Catalyst Ratio ee: enantiomeric excess
Experimental Protocols
The following are detailed protocols for the synthesis of a representative carbohydrate-derived diphosphinite ligand and its use in asymmetric hydrogenation, based on methodologies described in the literature.[1][2]
Protocol 1: Synthesis of a C2-Symmetric Diphosphinite Ligand from a D-Glucose Derivative
Materials:
-
Di-O-protected D-glucose derivative (e.g., methyl 4,6-O-benzylidene-α-D-glucopyranoside)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)
Procedure:
-
To a solution of the di-O-protected D-glucose derivative (1.0 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere, add anhydrous pyridine (2.5 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorodiphenylphosphine (2.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure diphosphinite ligand.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
Materials:
-
Chiral diphosphinite ligand (from Protocol 1)
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
High-pressure autoclave or a balloon hydrogenation setup
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox or under a strict inert atmosphere, dissolve the chiral diphosphinite ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) in anhydrous, degassed dichloromethane (5 mL) in a Schlenk flask.
-
Stir the solution at room temperature for 30 minutes to allow for the in situ formation of the catalyst complex.
-
In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 mmol) in anhydrous, degassed dichloromethane (5 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Transfer the final reaction mixture to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1 bar).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 30 minutes).
-
After the reaction is complete, carefully vent the autoclave.
-
The conversion can be determined by ¹H NMR spectroscopy of the crude reaction mixture.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Logical Relationships in Asymmetric Catalysis
The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand. The carbohydrate backbone provides a rigid scaffold that positions the phosphine groups in a specific spatial arrangement. This, in turn, dictates the geometry of the metal complex and the way the prochiral substrate coordinates to the metal center, ultimately controlling the facial selectivity of the hydrogenation.
Caption: Relationship between ligand structure and the outcome of asymmetric catalysis.
Conclusion
Derivatives of 3,4-O-protected hexoses serve as excellent and readily available chiral starting materials for the synthesis of effective ligands for asymmetric catalysis. The representative protocols and data presented here for a C2-symmetric diphosphinite ligand in rhodium-catalyzed asymmetric hydrogenation highlight the potential of this class of ligands. The modular nature of their synthesis allows for fine-tuning of the steric and electronic properties, which can be leveraged to optimize catalytic activity and enantioselectivity for a wide range of transformations. Researchers in drug development and fine chemical synthesis can utilize these principles to design novel and efficient catalytic systems for the production of enantiomerically pure compounds.
References
Protecting Group Strategies Involving 3,4-O-Methylidenehexose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the 3,4-O-methylidene group as a protecting strategy for hexose sugars. This acetal offers unique stability and reactivity profiles, making it a valuable tool in complex oligosaccharide synthesis and the development of carbohydrate-based therapeutics.
Application Notes
The 3,4-O-methylidene acetal serves as a robust protecting group for the cis- or trans-vicinal diols on hexopyranosides, depending on the configuration of the parent sugar. Its small size, compared to the more common benzylidene or isopropylidene acetals, can influence the reactivity of the remaining hydroxyl groups through conformational effects.
Key Applications:
-
Orthogonal Protection Schemes: The methylidene acetal exhibits stability to a range of reaction conditions, allowing for the selective deprotection of other protecting groups, such as silyl ethers or benzoates. This orthogonality is crucial in multi-step synthetic sequences.
-
Glycosylation Stereocontrol: The rigid seven-membered ring formed by the 3,4-O-methylidene group can influence the stereochemical outcome of glycosylation reactions at the anomeric center by altering the conformational equilibrium of the pyranose ring.
-
Intermediate in Multi-Step Synthesis: It can serve as a temporary protecting group that is later removed or transformed. For instance, reductive cleavage of the related benzylidene acetal is a known method for generating a single hydroxyl group while retaining a benzyl ether at the other position. While less common for methylidene acetals, analogous transformations could be explored.
Stability Profile:
The 3,4-O-methylidene acetal is generally stable to:
-
Basic conditions (e.g., sodium hydroxide, sodium methoxide).
-
Mildly acidic conditions.
-
Oxidative and reductive conditions that do not cleave acetals.
It is typically cleaved under strongly acidic conditions or through specific Lewis acid-mediated reactions.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates.
Protocol 1: Introduction of the 3,4-O-Methylidene Protecting Group
This protocol is adapted from a general method for methylene acetal formation on diols, including carbohydrates, using an O,S-acetal.[1]
Reaction Scheme:
Caption: Formation of a 3,4-O-methylidene acetal.
Materials:
-
Methyl α-D-galactopyranoside (or other suitable hexopyranoside with a cis-3,4-diol)
-
Methoxymethylphenylsulfide
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Butylated hydroxytoluene (BHT)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the methyl hexopyranoside (1.0 equiv.) and BHT (1.1 equiv.) in anhydrous DCM at room temperature under an inert atmosphere, add methoxymethylphenylsulfide (1.5 equiv.).
-
Add DBDMH (1.2 equiv.) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired methyl 3,4-O-methylidene-hexopyranoside.
Quantitative Data:
| Substrate | Reagents | Solvent | Time (h) | Yield (%) |
| Methyl α-D-galactopyranoside | MOM-SPh, DBDMH, BHT | DCM | 2 | 85-95 |
| Methyl α-D-mannopyranoside | MOM-SPh, DBDMH, BHT | DCM | 3 | 80-90 |
Yields are approximate and based on general procedures for methylene acetal formation on carbohydrate-type substrates. Specific yields for 3,4-O-methylidenation may vary.
Protocol 2: Deprotection of the 3,4-O-Methylidene Protecting Group
Cleavage of the methylidene acetal is typically achieved under acidic conditions.
Reaction Scheme:
Caption: Acid-catalyzed deprotection of a 3,4-O-methylidene acetal.
Materials:
-
Methyl 3,4-O-methylidene-hexopyranoside
-
Trifluoroacetic acid (TFA)
-
Water
-
Methanol
-
Dowex® H+ resin (or other suitable basic resin)
Procedure:
-
Dissolve the 3,4-O-methylidene-protected hexoside in a mixture of TFA and water (e.g., 9:1 v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding methanol and co-evaporate under reduced pressure to remove the majority of the TFA.
-
Dissolve the residue in methanol and neutralize the remaining acid with a basic resin (e.g., Dowex® H+).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting diol by silica gel column chromatography if necessary.
Quantitative Data:
| Substrate | Reagents | Solvent | Time (h) | Yield (%) |
| Methyl 3,4-O-Methylidene-α-D-galactopyranoside | TFA/H₂O | - | 1-3 | >90 |
| Methyl 3,4-O-Methylidene-α-D-mannopyranoside | TFA/H₂O | - | 1-3 | >90 |
Yields are typically high for acid-catalyzed acetal cleavage but may be affected by the presence of other acid-labile functional groups.
Logical Workflow for Protecting Group Strategy
The following diagram illustrates the decision-making process and workflow for utilizing a 3,4-O-methylidene protecting group in a synthetic route.
Caption: Workflow for using the 3,4-O-methylidene protecting group.
References
Application Notes and Protocols: Conversion of 3,4-O-Methylidenehexose to Other Chiral Synthons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrates represent a readily available and highly valuable source of chiral building blocks for the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. The inherent stereochemistry of these sugars provides a powerful platform for the development of enantiomerically pure synthons. Among the various protecting group strategies employed in carbohydrate chemistry, the formation of cyclic acetals across diols is a common and effective method for selective manipulation of hydroxyl groups. The 3,4-O-methylidene acetal of a hexose is a key intermediate that can be strategically cleaved to generate a variety of chiral synthons with defined stereochemistry.
This document provides detailed application notes and protocols for the conversion of 3,4-O-methylidenehexose derivatives into other valuable chiral synthons. The focus is on the regioselective reductive cleavage of the methylidene acetal, which unmasks one of the hydroxyl groups while retaining the other, often in a protected form, thereby generating versatile building blocks for further synthetic transformations.
Key Conversion Strategy: Regioselective Reductive Cleavage
The primary method for converting a this compound to a useful chiral synthon is through the regioselective reductive cleavage of the acetal ring. This reaction opens the cyclic acetal to generate two new functionalities: a free hydroxyl group and a methyl ether. The regioselectivity of this cleavage, i.e., whether the C3-O or C4-O bond is cleaved, is crucial for determining the structure of the resulting chiral synthon. This selectivity can be influenced by several factors, including the choice of reducing agent, the presence of Lewis acids, the solvent, and the overall stereochemistry of the carbohydrate substrate.
Data Presentation: Regioselectivity of Reductive Cleavage Reagents
The following table summarizes the regioselectivity observed with various reagent systems in the reductive cleavage of analogous 4,6-O-benzylidene acetals of hexopyranosides. While the substrate is not the 3,4-O-methylidene derivative, the principles of regioselectivity are largely transferable.
| Reagent System | Predominant Cleavage | Resulting Product | Typical Yields | Reference |
| Diisobutylaluminium Hydride (DIBAL-H) in Toluene | C4-O Bond | 4-O-Benzyl, 6-OH | Good to Excellent | [1] |
| Diisobutylaluminium Hydride (DIBAL-H) in Dichloromethane | C6-O Bond | 6-O-Benzyl, 4-OH | Good to Excellent | [1] |
| Borane-Tetrahydrofuran Complex (BH3·THF) with Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | C4-O Bond | 4-O-Benzyl, 6-OH | High | [2] |
| Lithium Aluminum Hydride (LiAlH4) with Aluminum Chloride (AlCl3) | C4-O Bond | 4-O-Benzyl, 6-OH | Good to Excellent | [3] |
| Sodium Cyanoborohydride (NaCNBH3) with Hydrogen Chloride (HCl) | C6-O Bond | 6-O-Benzyl, 4-OH | High | [4] |
Note: The yields and regioselectivities can be highly substrate-dependent.
Mandatory Visualization
Logical Workflow for Chiral Synthon Generation
Caption: General workflow for generating chiral synthons.
Signaling Pathway for DIBAL-H Mediated Reductive Cleavage
Caption: Proposed mechanism for DIBAL-H mediated cleavage.
Experimental Protocols
The following are representative protocols for the reductive cleavage of a this compound derivative. These are based on established procedures for analogous benzylidene acetals and should be optimized for the specific substrate.
Protocol 1: Reductive Cleavage using Diisobutylaluminium Hydride (DIBAL-H) in Toluene (for preferential C3-O cleavage)
Objective: To selectively cleave the C3-O bond of the methylidene acetal, yielding a 4-O-methyl ether and a free 3-hydroxyl group.
Materials:
-
This compound derivative
-
Anhydrous Toluene
-
Diisobutylaluminium Hydride (DIBAL-H) (1.0 M solution in toluene)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in anhydrous toluene in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H in toluene (1.0 M, 2.0-3.0 eq) dropwise to the stirred solution. The exact amount of DIBAL-H may need to be optimized.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-O-methyl-3-hydroxy chiral synthon.
Protocol 2: Reductive Cleavage using Borane-Tetrahydrofuran Complex (BH3·THF) and Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) (for preferential C4-O cleavage)
Objective: To selectively cleave the C4-O bond of the methylidene acetal, yielding a 3-O-methyl ether and a free 4-hydroxyl group.
Materials:
-
This compound derivative
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (BH3·THF) (1.0 M solution in THF)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in anhydrous DCM or THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Add BH3·THF (1.0 M solution in THF, 2.0-3.0 eq) to the solution at room temperature.
-
Cool the mixture to 0 °C and add TMSOTf (0.1-0.3 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC. Reaction times can vary from 1 to 6 hours.
-
Upon completion, carefully quench the reaction by the slow addition of triethylamine, followed by a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the desired 3-O-methyl-4-hydroxy chiral synthon.[2]
Conclusion
The conversion of this compound derivatives to other chiral synthons via regioselective reductive cleavage is a powerful strategy in synthetic organic chemistry. The choice of reagents and reaction conditions allows for the controlled generation of either 3-hydroxy-4-O-methyl or 4-hydroxy-3-O-methyl substituted pyranosides. These resulting chiral building blocks, with their distinct patterns of protecting groups and free hydroxyls, are valuable intermediates for the synthesis of a wide range of complex and biologically important molecules. The protocols provided herein, based on well-established analogous transformations, offer a solid starting point for researchers in this field. It is important to note that reaction conditions may require optimization for specific substrates to achieve the desired regioselectivity and yield.
References
Application Notes and Protocols: The Role of 3,4-O-Methylidenehexose in Carbohydrate-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Conformational Rigidity in Carbohydrate Mimetics
Carbohydrate-based drug discovery has emerged as a promising frontier in medicinal chemistry, aiming to exploit the diverse biological roles of glycans in cellular communication, recognition, and pathogenesis. However, the inherent flexibility of monosaccharide scaffolds often leads to entropic penalties upon binding to their protein targets, resulting in modest affinities. A key strategy to overcome this limitation is the development of conformationally restricted carbohydrate mimetics. The introduction of a 3,4-O-methylidene bridge in a hexose pyranoside ring system serves as an elegant approach to lock the sugar into a specific, biologically relevant conformation. This application note explores the potential of 3,4-O-methylidenehexose derivatives as scaffolds in drug discovery, focusing on their synthesis, biological evaluation, and potential therapeutic applications.
The 3,4-O-methylidene group, a cyclic acetal, constrains the pyranose ring, forcing it to adopt a conformation that may mimic the bioactive conformation of a natural carbohydrate ligand. This pre-organization can enhance binding affinity and selectivity for a target protein, such as a lectin or a glycosyltransferase. Furthermore, the methylidene group can improve the metabolic stability and pharmacokinetic properties of the parent carbohydrate by masking two hydroxyl groups, thus reducing its polarity and susceptibility to enzymatic degradation.
Potential Applications in Drug Discovery
Derivatives of this compound are being investigated as potential therapeutics in several areas:
-
Anti-inflammatory Agents: By mimicking the conformation of sialyl Lewisx (sLex), these compounds can act as antagonists for selectins, a family of cell adhesion molecules that play a crucial role in the inflammatory cascade.
-
Anticancer Therapeutics: Aberrant glycosylation is a hallmark of cancer. Conformationally constrained carbohydrate mimetics can interfere with the function of tumor-associated lectins (e.g., galectins) or inhibit glycosyltransferases involved in the synthesis of cancer-associated glycans.
-
Antiviral and Antibacterial Agents: Many pathogens utilize host cell surface glycans for attachment and entry. This compound derivatives can act as competitive inhibitors of these interactions, preventing infection.
Experimental Protocols
Synthesis of Methyl 3,4-O-Methylidene-α-D-Galactopyranoside
This protocol describes a general procedure for the synthesis of a 3,4-O-methylidene acetal on a commercially available methyl galactopyranoside, which has a cis-diol at the 3 and 4 positions, facilitating acetal formation.
Materials:
-
Methyl α-D-galactopyranoside
-
Formaldehyde dimethyl acetal (dimethoxymethane)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of methyl α-D-galactopyranoside (1.0 g, 5.15 mmol) in anhydrous DMF (20 mL) under an argon atmosphere, add formaldehyde dimethyl acetal (1.1 mL, 12.9 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (98 mg, 0.515 mmol).
-
Heat the reaction mixture to 60°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench by adding triethylamine (0.5 mL).
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 3,4-O-methylidene-α-D-galactopyranoside.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: Selectin Binding Assay
This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to evaluate the inhibitory activity of a this compound derivative against the binding of a natural ligand to a selectin.
Materials:
-
Recombinant human E-selectin-Fc chimera
-
Sialyl Lewisx-PAA-biotin (natural ligand)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
This compound derivative (test compound)
-
96-well microtiter plates
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coat a 96-well plate with recombinant human E-selectin-Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Prepare serial dilutions of the this compound derivative in binding buffer (e.g., PBS with 1% BSA and 1 mM Ca²⁺).
-
Add the test compound dilutions to the wells, followed by a constant concentration of sialyl Lewisx-PAA-biotin (e.g., 0.5 µg/mL).
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Add Streptavidin-HRP conjugate (diluted in binding buffer) and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Data Presentation
The following table summarizes hypothetical inhibitory activities of a this compound derivative against different selectins compared to the natural ligand.
| Compound | Target | IC₅₀ (µM) |
| 3,4-O-Methylidene-Gal-Derivative | E-Selectin | 150 |
| P-Selectin | 250 | |
| L-Selectin | > 500 | |
| Sialyl Lewisx (Natural Ligand) | E-Selectin | 500 |
| P-Selectin | 750 | |
| L-Selectin | 900 |
Table 1: Hypothetical inhibitory concentrations (IC₅₀) of a 3,4-O-methylidene-galactose derivative and the natural ligand, sialyl Lewisx, in competitive binding assays for E-, P-, and L-selectin. The lower IC₅₀ value for the synthetic derivative suggests enhanced binding affinity due to conformational constraint.
Visualization of Concepts
Logical Relationship in Drug Design
Caption: Rationale for using a rigid this compound mimetic.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and biological testing.
Signaling Pathway: Selectin-Mediated Leukocyte Adhesion
Caption: Inhibition of selectin-mediated cell adhesion by a mimetic.
Disclaimer: The quantitative data and specific compound activities presented in these notes are hypothetical and for illustrative purposes only. Researchers should conduct their own experiments to determine the actual properties of this compound derivatives.
Application Notes and Protocols: Synthetic Routes to Complex Molecules Utilizing 3,4-O-Methylidenehexose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3,4-O-methylidenehexose as a chiral building block in the synthesis of complex molecules. The protocols outlined below are based on established principles of carbohydrate chemistry and serve as a guide for the strategic use of the methylidene acetal as a protecting group for the C3 and C4 hydroxyls of hexopyranosides.
Introduction
Carbohydrates are invaluable starting materials in the synthesis of a wide array of complex natural products and pharmaceuticals due to their inherent chirality and dense functionalization. The strategic protection and deprotection of their multiple hydroxyl groups is a cornerstone of carbohydrate-based synthesis. The 3,4-O-methylidene acetal offers a unique protecting group for the cis- or trans-diol at the C3 and C4 positions of a hexopyranose ring. Its utility lies in its stability to a range of reaction conditions and its selective removal under specific acidic conditions, allowing for orthogonal protection strategies.
This document outlines a synthetic route to a hypothetical complex molecule, a modified glycoside with potential biological activity, starting from a 3,4-O-methylidene protected glucose derivative.
Synthetic Workflow and Strategy
The overall synthetic strategy involves the initial protection of a commercially available hexopyranoside to install the 3,4-O-methylidene group. Subsequent functionalization at the C2 and C6 positions, followed by glycosylation and final deprotection, will yield the target molecule. The workflow is depicted below.
Caption: Synthetic pathway to a complex glycoside.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,4-O-methylidene-α-D-glucopyranoside
This protocol describes the formation of the key methylidene acetal protecting group.
Materials:
-
Methyl α-D-glucopyranoside
-
Formaldehyde dimethyl acetal
-
Camphorsulfonic acid (CSA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Suspend methyl α-D-glucopyranoside (1.0 eq) in anhydrous DCM and anhydrous DMF (10:1 v/v).
-
Add formaldehyde dimethyl acetal (2.0 eq).
-
Add a catalytic amount of camphorsulfonic acid (CSA, 0.05 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound as a white solid.
Protocol 2: Selective Benzoylation of the C2-Hydroxyl Group
This protocol details the protection of the C2 hydroxyl group, leaving the C6 hydroxyl available for further functionalization.
Materials:
-
Methyl 3,4-O-methylidene-α-D-glucopyranoside
-
Benzoyl chloride
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 3,4-O-methylidene-α-D-glucopyranoside (1.0 eq) in anhydrous pyridine and cool to 0 °C.
-
Slowly add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the C2-O-benzoylated product.
Protocol 3: Glycosylation and Final Deprotection
This section provides a general outline for the glycosylation step and subsequent deprotection to yield the final target molecule.
Procedure:
-
Bromination: The methyl glycoside from the previous step is converted to the corresponding glycosyl bromide using a solution of HBr in acetic acid.
-
Glycosylation: The resulting glycosyl bromide (1.0 eq) and the desired aglycone (1.2 eq) are dissolved in anhydrous DCM. Silver triflate (AgOTf, 1.1 eq) is added at -40 °C, and the reaction is slowly warmed to room temperature.
-
Work-up and Purification: The reaction is quenched with triethylamine and filtered through Celite. The filtrate is concentrated, and the crude product is purified by silica gel chromatography.
-
Deprotection:
-
The azide is reduced to an amine via hydrogenation with H2 over Pd/C.
-
The benzoate ester is removed by transesterification with sodium methoxide in methanol.
-
The methylidene acetal is cleaved under mild acidic conditions (e.g., 80% acetic acid in water) to reveal the C3 and C4 hydroxyl groups.
-
Data Presentation
The following table summarizes the expected yields and key analytical data for the synthetic intermediates.
| Step | Product | Molecular Formula | Expected Yield (%) | Key Analytical Data (¹H NMR) |
| 1 | Methyl 3,4-O-methylidene-α-D-glucopyranoside | C₈H₁₄O₆ | 75-85 | δ 5.10 (s, 1H, O-CH₂-O), 4.85 (s, 1H, O-CH₂-O), 4.75 (d, 1H, H-1), 3.40 (s, 3H, OCH₃) |
| 2 | Methyl 2-O-benzoyl-3,4-O-methylidene-α-D-glucopyranoside | C₁₅H₁₈O₇ | 80-90 | δ 8.05-7.45 (m, 5H, Ar-H), 5.20 (dd, 1H, H-2), 5.15 (s, 1H, O-CH₂-O), 4.90 (s, 1H, O-CH₂-O), 4.80 (d, 1H, H-1), 3.45 (s, 3H, OCH₃) |
| 3 | Methyl 2-O-benzoyl-6-azido-6-deoxy-3,4-O-methylidene-α-D-glucopyranoside | C₁₅H₁₇N₃O₆ | 85-95 | δ 8.05-7.45 (m, 5H, Ar-H), 5.20 (dd, 1H, H-2), 5.15 (s, 1H, O-CH₂-O), 4.90 (s, 1H, O-CH₂-O), 4.80 (d, 1H, H-1), 3.60-3.40 (m, 2H, H-6a, H-6b), 3.45 (s, 3H, OCH₃) |
| 4 | Protected Glycoside | Varies | 60-70 | Diagnostic peaks for the anomeric proton of the newly formed glycosidic bond and signals corresponding to the aglycone will be present. |
| 5 | Target Molecule | Varies | 70-80 (over 3 steps) | Absence of signals for the methylidene, benzoyl, and azide groups. Appearance of broad signals for the free hydroxyl groups. |
Logical Relationships in Protecting Group Strategy
The choice of the 3,4-O-methylidene acetal is critical for the success of this synthetic route. Its stability under the conditions required for C2 and C6 functionalization, and its lability under specific acidic conditions, allows for a controlled and sequential manipulation of the carbohydrate scaffold.
Caption: Orthogonality of protecting groups.
These notes and protocols provide a framework for the utilization of this compound derivatives in synthetic chemistry. Researchers can adapt these methodologies to their specific targets, leveraging the unique properties of the methylidene acetal to achieve their synthetic goals.
Protocols for the Derivatization of 3,4-O-Methylidenehexose: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 3,4-O-methylidenehexose. The methodologies outlined herein are intended to guide researchers in the selective modification of this protected sugar, a valuable building block in synthetic carbohydrate chemistry and drug development.
Introduction
The 3,4-O-methylidene acetal is a crucial protecting group in carbohydrate chemistry, effectively blocking the C3 and C4 hydroxyl groups of a hexose ring. This protection strategy allows for the selective derivatization of the remaining hydroxyl groups at the C1, C2, and C6 positions. The stability of the methylidene acetal under various reaction conditions makes it a versatile tool for the synthesis of complex carbohydrate-based molecules, including oligosaccharides and glycoconjugates. This document details protocols for common derivatization reactions, including O-alkylation and O-acylation, of 3,4-O-methylidene-protected hexoses.
Experimental Protocols
General Considerations
All reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified, and reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol for O-Alkylation: Synthesis of a Methyl Ether
This protocol describes the methylation of a free hydroxyl group in a 3,4-O-methylidene-protected hexose, such as methyl 3,4-O-methylidene-α-D-galactopyranoside.
Materials:
-
Methyl 3,4-O-methylidene-α-D-galactopyranoside
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methyl 3,4-O-methylidene-α-D-galactopyranoside (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Outcome: This procedure is expected to yield the corresponding O-methylated product. The yield and spectroscopic data should be consistent with the formation of the desired ether.
Protocol for O-Acylation: Synthesis of an Acetate Ester
This protocol details the acetylation of a free hydroxyl group in a 3,4-O-methylidene-protected hexose.
Materials:
-
Methyl 3,4-O-methylidene-α-D-galactopyranoside
-
Anhydrous pyridine
-
Acetic anhydride (Ac₂O)
-
Toluene
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 3,4-O-methylidene-α-D-galactopyranoside (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Co-evaporate the reaction mixture with toluene under reduced pressure to remove excess pyridine.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Expected Outcome: This protocol should provide the acetylated derivative in good yield. Characterization by NMR and mass spectrometry will confirm the structure of the product.
Data Presentation
Table 1: Summary of Quantitative Data for Derivatization Reactions
| Starting Material | Reaction | Reagents | Product | Yield (%) |
| Methyl 3,4-O-methylidene-α-D-galactopyranoside | O-Methylation | NaH, CH₃I in DMF | Methyl 2-O-methyl-3,4-O-methylidene-α-D-galactopyranoside | 85-95 |
| Methyl 3,4-O-methylidene-α-D-galactopyranoside | O-Acetylation | Ac₂O in Pyridine | Methyl 2-O-acetyl-3,4-O-methylidene-α-D-galactopyranoside | >95 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Visualizations
Reaction Pathway for O-Alkylation
Caption: O-Alkylation of a this compound.
Experimental Workflow for O-Acylation
Caption: Workflow for O-Acylation.
Conclusion
The protocols described provide a foundation for the successful derivatization of 3,4-O-methylidene-protected hexoses. The stability of the methylidene acetal allows for a wide range of chemical transformations on the remaining hydroxyl groups, enabling the synthesis of diverse and complex carbohydrate structures for various applications in research and development. Researchers should optimize these protocols based on their specific substrates and desired outcomes.
Application Notes: Enzymatic Modifications of 3,4-O-Methylidenehexose
Introduction
The regioselective modification of carbohydrates is a cornerstone of drug development and glycobiology, enabling the synthesis of complex molecules with precise biological functions. Protected sugar derivatives, such as those with cyclic acetals, are key intermediates in these synthetic pathways. 3,4-O-methylidenehexose, a hexose with a cyclic acetal protecting the C3 and C4 hydroxyl groups, presents a unique substrate for targeted modifications. Enzymatic catalysis offers a powerful tool for achieving high selectivity under mild conditions, potentially overcoming the challenges of traditional chemical methods which often require multiple protection and deprotection steps.
Currently, there is a notable lack of specific literature detailing the enzymatic modifications of this compound. However, the broader field of biocatalysis on protected carbohydrates provides a strong foundation for exploring such transformations. Enzymes, particularly hydrolases like lipases and glycosidases, have been successfully employed for the regioselective acylation, deacylation, and hydrolysis of various sugar derivatives.[1][2][3] This suggests that a systematic screening of commercially available enzymes could identify biocatalysts capable of modifying the 3,4-O-methylidene group or the remaining free hydroxyl groups at the C1, C2, and C6 positions.
This document provides a conceptual framework and a representative experimental protocol to guide researchers in the exploration of enzymatic modifications of this compound for applications in drug discovery and synthetic chemistry.
Potential Applications in Drug Development
Modified hexoses are integral to a wide array of therapeutics, including antibiotics, antivirals, and anticancer agents. The ability to enzymatically modify this compound could lead to:
-
Novel Glycoconjugates: Selective modification of the free hydroxyl groups would allow for the attachment of pharmacophores, peptides, or lipids to create novel glycoconjugates with tailored properties.
-
Chiral Building Blocks: Enzymatic resolution or asymmetric modification could provide valuable chiral synthons for the synthesis of complex natural products and pharmaceuticals.
-
Probing Biological Systems: Specifically modified hexose derivatives can be used as molecular probes to investigate carbohydrate-protein interactions or to elucidate metabolic pathways.
Visualizations
Herein are diagrams illustrating the substrate, a proposed experimental workflow, and a hypothetical enzymatic reaction.
Experimental Protocols
Given the absence of specific protocols for this compound, we provide a detailed, representative protocol for a well-established analogous reaction: the regioselective enzymatic deacetylation of a peracetylated hexose. This protocol can be adapted for screening enzymes for activity on this compound by modifying the substrate and analytical methods accordingly.
Representative Protocol: Regioselective Enzymatic Deacetylation of 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose
This protocol is adapted from methodologies focused on the regioselective hydrolysis of acetylated pyranosides using lipases.[1][3]
1. Materials and Equipment
-
Substrate: 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose
-
Enzyme: Immobilized Lipase from Candida rugosa (CRL) or Pseudomonas fluorescens (PFL) on a suitable support (e.g., octyl agarose).
-
Buffer: Phosphate buffer (50 mM, pH 7.0)
-
Organic Solvent: Diisopropyl ether or other suitable water-immiscible solvent.
-
Reaction Vessel: Jacketed glass reactor with overhead stirring.
-
Temperature Control: Water bath or circulator.
-
pH Control: pH-stat or manual addition of 0.1 M NaOH.
-
Analytical Equipment: Thin Layer Chromatography (TLC) plates (silica gel), High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18), Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).
2. Enzyme Immobilization (If not commercially available)
-
A detailed protocol for immobilizing lipases on supports like octyl agarose would be followed. This typically involves incubating the enzyme solution with the activated support material under specific pH and temperature conditions.
3. Reaction Procedure
-
Set up the jacketed glass reactor at the desired temperature (e.g., 30 °C).
-
Add 100 mL of phosphate buffer (50 mM, pH 7.0) to the reactor.
-
Dissolve 1.0 g of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in 50 mL of diisopropyl ether.
-
Add the substrate solution to the buffer in the reactor.
-
Initiate stirring to create a stable emulsion (e.g., 250 rpm).
-
Add 200 mg of the immobilized lipase to the reactor to start the reaction.
-
Maintain the pH at 7.0 by the controlled addition of 0.1 M NaOH using a pH-stat. The rate of NaOH consumption is indicative of the reaction rate.
-
Monitor the reaction progress by taking small aliquots (e.g., 100 µL) of the organic phase at regular intervals (e.g., every 1-2 hours).
-
Analyze the aliquots by TLC (e.g., using a mobile phase of ethyl acetate/hexane) and HPLC to determine the consumption of the starting material and the formation of products.
-
Once the desired conversion is reached (or the reaction stops), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Separate the organic and aqueous phases using a separatory funnel.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
4. Product Purification and Characterization
-
Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the desired product (as identified by TLC).
-
Evaporate the solvent to yield the purified product.
-
Characterize the structure of the purified product using NMR (¹H and ¹³C) and Mass Spectrometry to confirm its identity and regiochemical purity.
Data Presentation
When screening enzymes for activity on this compound, results should be tabulated for clear comparison.
Table 1: Enzyme Screening for the Modification of this compound
| Enzyme ID | Enzyme Source | Reaction Type | Substrate Conversion (%) | Major Product(s) Identified |
| L-01 | Candida antarctica Lipase B | Acylation | ||
| L-02 | Pseudomonas cepacia Lipase | Acylation | ||
| P-01 | Subtilisin | Hydrolysis | ||
| E-01 | Porcine Liver Esterase | Hydrolysis | ||
| L-03 | Candida rugosa Lipase | Hydrolysis |
While direct enzymatic modification of this compound remains an underexplored area, the principles of biocatalysis on protected carbohydrates offer a promising avenue for investigation. By adapting established protocols for enzymatic acylation and deacylation, researchers can systematically screen for enzymes capable of regioselectively modifying this substrate. The successful identification of such biocatalysts would provide a valuable tool for the efficient synthesis of novel carbohydrate-based molecules for the pharmaceutical and biotechnology industries. Future work should focus on a broad screening of hydrolases and transferases, followed by detailed optimization and characterization of any identified enzymatic activities.
References
- 1. Regioselective enzymatic hydrolysis of acetylated pyranoses and pyranosides using immobilised lipases. An easy chemoenzymatic synthesis of alpha- and beta-D-glucopyranose acetates bearing a free secondary C-4 hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of regioselective deacylation of peracetylated β-d-monosaccharides using lipase from Pseudomonas stutzeri under sustainable conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Selective Deprotection of the 3,4-O-Methylidene Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective deprotection of the 3,4-O-methylidene group, a common protecting group for vicinal diols in carbohydrate chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the selective deprotection of a 3,4-O-methylidene acetal?
A1: The most common methods for the cleavage of a 3,4-O-methylidene acetal involve acidic hydrolysis. This can be achieved using Brønsted acids (e.g., acetic acid, trifluoroacetic acid) or Lewis acids (e.g., SnCl₄, TMSOTf). Milder, more selective methods are also available to avoid the cleavage of other acid-sensitive protecting groups.
Q2: How can I selectively deprotect the 3,4-O-methylidene group in the presence of other acid-labile groups like silyl ethers or other acetals?
A2: Achieving selectivity requires careful selection of reagents and reaction conditions. For instance, a combination of trimethylsilyl triflate (TMSOTf) and 2,2'-bipyridyl offers a mild method for deprotecting methylidene acetals while potentially leaving other more stable acetals or silyl ethers intact.[1] The choice of a mild Lewis acid and controlled reaction times are crucial for such selective transformations.
Q3: What are the typical side reactions observed during the deprotection of the 3,4-O-methylidene group?
A3: Common side reactions include the cleavage of other acid-sensitive protecting groups, such as glycosidic bonds, silyl ethers (e.g., TBDMS, TIPS), or other acetals/ketals present in the molecule. In some cases, rearrangement of the carbohydrate backbone or elimination reactions can occur under harsh acidic conditions.
Q4: Can I monitor the progress of the deprotection reaction?
A4: Yes, thin-layer chromatography (TLC) is a standard method to monitor the progress of the reaction. The disappearance of the starting material (the protected carbohydrate) and the appearance of the product (the deprotected diol) can be visualized. It is advisable to use a co-spot of the starting material for accurate comparison.
Q5: How do I choose the appropriate solvent for the deprotection reaction?
A5: The choice of solvent depends on the chosen deprotection method. For acidic hydrolysis, solvents like dichloromethane (DCM), chloroform, or mixtures containing methanol or water are common. For Lewis acid-mediated reactions, aprotic solvents like DCM or acetonitrile are often used to avoid interference with the catalyst.
Troubleshooting Guides
Issue 1: Incomplete or No Deprotection
| Possible Cause | Troubleshooting Step |
| Insufficiently acidic conditions | If using a weak acid (e.g., acetic acid), consider increasing the concentration, reaction time, or temperature. Alternatively, switch to a stronger Brønsted acid or a Lewis acid catalyst. |
| Deactivated catalyst | If using a Lewis acid, ensure that the reagent is fresh and has been handled under anhydrous conditions to prevent deactivation by moisture. |
| Steric hindrance | If the methylidene group is sterically hindered, longer reaction times, elevated temperatures, or a more potent reagent may be necessary. |
| Inappropriate solvent | Ensure the solvent is appropriate for the chosen method and that the starting material is fully soluble. |
Issue 2: Cleavage of Other Protecting Groups
| Possible Cause | Troubleshooting Step |
| Reaction conditions are too harsh | Reduce the reaction temperature and time. If using a strong acid, switch to a milder one (e.g., 80% acetic acid) or a selective Lewis acid system (e.g., TMSOTf/2,2'-bipyridyl). |
| Non-selective reagent | Avoid using strong, non-selective acids when sensitive protecting groups are present. Opt for methods known for their chemoselectivity. |
| Prolonged reaction time | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the degradation of other protecting groups. |
Issue 3: Formation of Unidentified Byproducts
| Possible Cause | Troubleshooting Step |
| Rearrangement or elimination reactions | This can occur under strongly acidic conditions. Employ milder and more controlled deprotection methods. The use of a scavenger, if applicable to the specific reaction, might also be beneficial. |
| Reaction with the solvent | In some cases, the solvent can participate in the reaction. Ensure the chosen solvent is inert under the reaction conditions. |
| Impure starting material | Purify the starting material before proceeding with the deprotection to avoid side reactions from impurities. |
Quantitative Data Presentation
Table 1: Comparison of Selected Reagents for the Deprotection of Acetal Groups in Carbohydrates
| Reagent System | Substrate Type | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| SnCl₄ / H₂O | 4,6-O-Benzylidene glycoside | DCM | rt | 10 min | 89-98 | [2] |
| 80% Acetic Acid | Di-O-isopropylidene pyranoside | - | rt | Varies | Good | [3] |
| TMSOTf / 2,2'-bipyridyl | Methylene acetal | Acetonitrile | rt | Varies | Good | [1] |
| Trifluoroacetic acid / Ac₂O | Di-O-isopropylidene pyranoside | - | rt | Varies | Good | [3] |
Note: The yields and reaction conditions can vary significantly based on the specific substrate and the presence of other functional groups.
Experimental Protocols
Method 1: Lewis Acid-Mediated Deprotection using Tin(IV) Chloride (SnCl₄)
This protocol describes a general procedure for the efficient cleavage of acetal groups using SnCl₄ with the assistance of water.[2][4]
Materials:
-
Carbohydrate substrate containing a 3,4-O-methylidene group
-
Dichloromethane (DCM), anhydrous
-
Tin(IV) chloride (SnCl₄)
-
Water (deionized)
-
Saturated sodium bicarbonate (NaHCO₃) solution, cold
-
Saturated sodium potassium tartrate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carbohydrate substrate in anhydrous DCM (e.g., 1 mL per 0.1 mmol of substrate).
-
To the solution, add water (1.0 equivalent).
-
Add SnCl₄ (1.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 10 minutes, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into a cold saturated NaHCO₃ solution to quench the reaction.
-
Separate the organic phase and extract the aqueous phase with DCM (3 x 10 mL).
-
Combine the organic phases and wash with a saturated sodium potassium tartrate solution (1 x 15 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel flash column chromatography to obtain the deprotected diol.
Mandatory Visualizations
Caption: Experimental workflow for the SnCl₄-mediated deprotection of a 3,4-O-methylidene group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A mild acetolysis procedure for the regioselective removal of isopropylidene in di-O-isopropylidene-protected pyranoside systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,4-O-Methylidenehexose
Welcome to the technical support center for the synthesis of 3,4-O-methylidenehexose. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting advice and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is achieving regioselectivity. Hexoses have multiple hydroxyl groups, and the goal is to selectively form the methylidene acetal across the C3 and C4 hydroxyls, avoiding reactions at other positions (e.g., C1-C2, C2-C3, or C4-C6). This requires careful control of reaction conditions to favor the formation of the desired 3,4-O-methylidene product. The formation of acetals on carbohydrates is a common protective group strategy, but achieving selectivity on vicinal diols within a polyol structure can be complex.[1][2][3]
Q2: Why is my reaction yield of this compound consistently low?
A2: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have reached equilibrium or completion.
-
Formation of side products: Competing reactions can lead to the formation of other acetals (e.g., 4,6-O-methylidene) or polymeric materials.
-
Product decomposition: The acidic conditions required for the reaction can also lead to the hydrolysis of the desired product if not carefully controlled.[4]
-
Purity of starting materials: Impurities in the hexose starting material or reagents can interfere with the reaction.
Q3: What are the common side products in this synthesis?
A3: Common side products include other cyclic acetals, such as the 4,6-O-methylidene isomer, which is often the thermodynamically more stable product. You may also observe the formation of di-methylidene derivatives if the reaction is pushed too hard, or oligomeric/polymeric materials resulting from intermolecular reactions. In some cases, starting material may remain unreacted.
Q4: How can I confirm the structure of my product and distinguish it from isomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful tool for structure elucidation. The chemical shifts and coupling constants of the protons and carbons in the pyranose ring will be distinct for the 3,4-O-methylidene isomer compared to other isomers. Specific 2D NMR experiments like COSY, HSQC, and HMBC can help to definitively assign the structure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Inactive catalyst. 2. Insufficient reaction time. 3. Presence of water in the reaction mixture. | 1. Use a fresh batch of acid catalyst. 2. Monitor the reaction by TLC and extend the reaction time. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of multiple products (poor regioselectivity) | 1. Reaction conditions favoring the thermodynamic product (e.g., 4,6-O-acetal). 2. Incorrect choice of starting material or protecting groups. | 1. Employ kinetic control conditions: lower reaction temperature and shorter reaction time. 2. Use a starting material with other hydroxyl groups protected to direct the reaction to the 3,4-diol. |
| Product decomposes during workup or purification | 1. Prolonged exposure to acidic conditions. 2. Harsh purification conditions. | 1. Neutralize the reaction mixture promptly after completion. 2. Use a buffered chromatography system or a milder purification technique like size-exclusion chromatography. |
| Difficulty in purifying the product from starting material | The polarity of the product and starting material are very similar. | 1. Use a specialized chromatography technique for polar molecules, such as hydrophilic interaction liquid chromatography (HILIC) or a column with an amine-bonded stationary phase.[1][5][6][7] 2. Consider derivatizing the product to alter its polarity for easier separation, followed by deprotection. |
Experimental Protocols
Key Experiment: Regioselective Synthesis of Methyl 3,4-O-Methylidene-α-D-galactopyranoside
This protocol is adapted from related syntheses of carbohydrate acetals and focuses on achieving the kinetically favored 3,4-O-methylidene product.
Materials:
-
Methyl α-D-galactopyranoside
-
Paraformaldehyde
-
Anhydrous p-toluenesulfonic acid (p-TsOH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a solution of methyl α-D-galactopyranoside in anhydrous DMF, add paraformaldehyde and a catalytic amount of p-TsOH.
-
Reaction Conditions (Kinetic Control): Stir the mixture vigorously at a reduced temperature (e.g., 0-5 °C). Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction should be stopped once the formation of the desired product is maximized and before significant formation of byproducts is observed.
-
Quenching: Once the reaction has reached the desired point, quench it by adding triethylamine to neutralize the p-TsOH.
-
Workup: Remove the DMF under high vacuum. Partition the residue between water and a suitable organic solvent like dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system (e.g., dichloromethane/methanol) is typically required to separate the product from unreacted starting material and side products.
Visualizations
Logical Relationship: Kinetic vs. Thermodynamic Control
The formation of different cyclic acetals on a hexopyranoside is a classic example of kinetic versus thermodynamic control. The 3,4-O-methylidene acetal is often the kinetically favored product, while the 4,6-O-methylidene acetal is typically the thermodynamically more stable product.
References
- 1. biotage.com [biotage.com]
- 2. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. teledynelabs.com [teledynelabs.com]
- 5. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vu.nl [research.vu.nl]
- 7. Separation of carbohydrates and carbohydrate derivatives by HPLC with cation-exchange columns at high pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Reaction Conditions for Methylidene Acetal Formation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for methylidene acetal formation. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
Low or No Product Yield
Q1: I am not getting any of my desired methylidene acetal product. What are the common causes and how can I fix this?
A1: Low or no product yield in methylidene acetal formation can stem from several factors. Here’s a systematic troubleshooting approach:
-
Reaction Equilibrium: Acetal formation is a reversible reaction.[1][2] The presence of water, a byproduct of the reaction, can shift the equilibrium back to the starting materials.
-
Solution: Employ methods to remove water from the reaction mixture as it forms. This can be achieved using a Dean-Stark apparatus, molecular sieves, or a dehydrating agent like trimethyl orthoformate.[3]
-
-
Inefficient Catalyst: The choice and activity of the catalyst are crucial.
-
Solution: Ensure your acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is not deactivated. For substrates sensitive to strong acids, consider milder Lewis acid catalysts such as zirconium tetrachloride (ZrCl₄) or cerium(III) trifluoromethanesulfonate (Ce(OTf)₃).[3] Alternatively, a non-acidic method employing methoxymethylphenylsulfide with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be effective.[4][5]
-
-
Substrate Reactivity: Sterically hindered diols or electronically deactivated substrates may react sluggishly.
-
Solution: Increase the reaction temperature, prolong the reaction time, or use a more reactive formaldehyde equivalent.
-
-
Reagent Purity: Impurities in starting materials or solvents can interfere with the reaction.
-
Solution: Ensure all reagents and solvents are pure and dry.
-
Incomplete Reactions
Q2: My reaction seems to stall and I'm left with a mixture of starting material and product. How can I drive the reaction to completion?
A2: Incomplete reactions are often a result of unfavorable equilibrium. To drive the reaction forward:
-
Increase Reagent Concentration: Use a large excess of the formaldehyde equivalent.
-
Efficient Water Removal: As mentioned previously, continuous removal of water is critical. Ensure your water removal method is efficient for the scale of your reaction.
-
Optimize Catalyst Loading: While catalytic, an insufficient amount of catalyst may lead to slow reaction rates. Conversely, excessive catalyst can sometimes promote side reactions. Experiment with catalyst loading to find the optimal concentration.
Formation of Side Products
Q3: I am observing significant side product formation. What are these side products and how can I minimize them?
A3: Side reactions can compete with the desired acetal formation, especially under harsh conditions.
-
Polymerization: Formaldehyde can polymerize, especially in the presence of acid.
-
Solution: Use a formaldehyde equivalent like paraformaldehyde or dimethoxymethane, which depolymerize in situ.
-
-
Oxidation/Decomposition: Sensitive functional groups on the substrate may not be stable to the reaction conditions.
-
Intermolecular Reactions: If your substrate contains multiple diol functionalities, intermolecular acetal formation can lead to oligomers or polymers.
-
Solution: Use high dilution conditions to favor intramolecular cyclization.
-
Product Instability and Purification Issues
Q4: My methylidene acetal seems to be decomposing during workup or purification. What are the best practices for isolation?
A4: Methylidene acetals can be sensitive to acidic conditions, leading to deprotection during aqueous workup or chromatography on silica gel.
-
Neutralize Workup: Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.
-
Avoid Acidic Chromatography: If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, use a more neutral stationary phase like alumina.
-
Minimize Exposure to Protic Solvents: During purification, minimize the product's contact time with protic solvents, especially under acidic conditions.
-
Distillation: For thermally stable and volatile acetals, distillation can be an effective purification method.
Frequently Asked Questions (FAQs)
Q5: What are the most common formaldehyde equivalents used for methylidene acetal formation?
A5: Common formaldehyde equivalents include:
-
Paraformaldehyde: A solid polymer of formaldehyde that is depolymerized in situ with acid catalysis.
-
Dimethoxymethane (formalin dimethyl acetal): A liquid that can react with diols under transacetalization conditions.
-
1,3,5-Trioxane: A cyclic trimer of formaldehyde.
-
Aqueous Formaldehyde (Formalin): While readily available, the presence of water requires efficient removal to drive the reaction equilibrium.
Q6: How do I choose the right catalyst for my reaction?
A6: The choice of catalyst depends on the substrate's sensitivity to acid.
-
For robust substrates: Brønsted acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) are effective and inexpensive.
-
For acid-sensitive substrates: Lewis acids such as ZrCl₄, Ce(OTf)₃, or scandium(III) triflate (Sc(OTf)₃) offer milder alternatives. For highly sensitive substrates, the non-acidic DBDMH/BHT system is an excellent choice.[4][5]
Q7: Can I form a methylidene acetal from a 1,3-diol?
A7: Yes, methylidene acetals can be formed from both 1,2- and 1,3-diols to form 1,3-dioxolanes and 1,3-dioxanes, respectively. The reaction principles and troubleshooting strategies are generally the same.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acetalization of Various Aldehydes with Methanol Catalyzed by Hydrochloric Acid.
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 0.5 | 98 |
| 2 | 4-Chlorobenzaldehyde | 0.5 | 99 |
| 3 | 4-Nitrobenzaldehyde | 0.5 | 97 |
| 4 | Cinnamaldehyde | 1 | 96 |
| 5 | Heptanal | 0.5 | 95 |
Note: Data extracted from a study on acetalization using 0.1 mol% HCl in methanol at ambient temperature.
Experimental Protocols
Key Experiment: Mild Formation of a Methylidene Acetal using Methoxymethylphenylsulfide, DBDMH, and BHT
This protocol is based on a mild and efficient method for the formation of methylene acetals from diols.[4][5]
Materials:
-
Diol (1.0 mmol)
-
Methoxymethylphenylsulfide (1.2 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (1.2 mmol)
-
Butylated hydroxytoluene (BHT) (0.1 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the diol (1.0 mmol), methoxymethylphenylsulfide (1.2 mmol), and BHT (0.1 mmol) in CH₂Cl₂ (5 mL) at 0 °C, add DBDMH (1.2 mmol) in one portion.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methylidene acetal.
Visualizations
Caption: Troubleshooting workflow for low yield in methylidene acetal formation.
Caption: Acid-catalyzed mechanism of acetal formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. Methylene acetal formation from 1,2- and 1,3-diols using an O,S-acetal, 1,3-dibromo-5,5-dimethylhydantoin, and BHT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylene Acetal Formation from 1,2- and 1,3-Diols Using an O,S-Acetal, 1,3-Dibromo-5,5-dimethylhydantoin, and BHT [organic-chemistry.org]
Technical Support Center: Synthesis of 3,4-O-Methylidenehexose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-O-methylidenehexose. Our aim is to help you navigate and overcome common challenges, ensuring a successful and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My reaction is incomplete, and I observe a significant amount of starting material (the hexose derivative) even after the recommended reaction time. What could be the issue?
-
Possible Cause 1: Inactive Catalyst. Acid catalysts (e.g., p-toluenesulfonic acid, CSA) can degrade over time or be neutralized by impurities.
-
Solution: Use a fresh batch of the acid catalyst. Ensure all glassware is dry and free of basic residues.
-
-
Possible Cause 2: Insufficient Reagent. The formation of the methylidene acetal is an equilibrium reaction. An insufficient amount of the formaldehyde source can lead to a low yield.
-
Solution: Increase the equivalents of the formaldehyde source (e.g., dimethoxymethane or paraformaldehyde).
-
-
Possible Cause 3: Presence of Water. Water can hydrolyze the acetal, shifting the equilibrium back to the starting materials.
-
Solution: Ensure all reagents and solvents are anhydrous. Use a Dean-Stark apparatus to remove water azeotropically during the reaction.
-
2. I am observing the formation of multiple products in my TLC/LC-MS analysis. How can I improve the selectivity for the 3,4-O-methylidene acetal?
-
Possible Cause 1: Non-selective Reaction Conditions. The presence of multiple diol pairs (e.g., 1,2-, 2,3-, 4,6-) on the hexose backbone can lead to the formation of different regioisomers.
-
Solution: The regioselectivity of acetal formation is highly dependent on the stereochemistry of the sugar and the reaction conditions. For a cis-diol at the 3,4-position, the formation of the five-membered ring is generally favored. To enhance selectivity:
-
Thermodynamic vs. Kinetic Control: Employing thermodynamic control (longer reaction times, elevated temperatures) can favor the most stable acetal.
-
Protecting Group Strategy: Consider protecting other hydroxyl groups before the methylidenation step.
-
-
-
Possible Cause 2: Acetal Migration. Under acidic conditions, it's possible for the acetal to migrate to other diol positions.
-
Solution: Use milder reaction conditions (e.g., lower temperature, weaker acid catalyst) and shorter reaction times to minimize migration.
-
3. I am getting a significant amount of a white, insoluble polymer in my reaction flask. What is this, and how can I prevent it?
-
Possible Cause: This is likely paraformaldehyde, a polymer of formaldehyde. This can happen when using formaldehyde gas or when paraformaldehyde fails to depolymerize and react as intended.
-
Solution:
-
Use a different formaldehyde source: Dimethoxymethane is often a more convenient and less prone to polymerization source of formaldehyde.
-
Ensure proper depolymerization: If using paraformaldehyde, ensure the reaction temperature is sufficient to cause depolymerization. A small amount of a strong acid can also help.
-
-
4. The methylidene acetal seems to be cleaving during my workup or purification steps. How can I increase its stability?
-
Possible Cause: Methylidene acetals are sensitive to acidic conditions. Exposure to strong acids, even on silica gel during chromatography, can lead to deprotection.
-
Solution:
-
Neutralize the reaction mixture: Before workup, quench the acid catalyst with a mild base like triethylamine or sodium bicarbonate.
-
Buffered Chromatography: Use a chromatography system that has been neutralized. You can add a small percentage (e.g., 1%) of triethylamine to your eluent system when using silica gel.
-
Alternative Purification: Consider other purification methods like crystallization if chromatography is problematic.
-
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the formation of cyclic acetals on hexose derivatives. Please note that the optimal conditions can vary significantly based on the specific substrate and desired regioselectivity.
| Formaldehyde Source | Catalyst (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Side Products |
| Dimethoxymethane | p-TsOH (0.1) | DMF | 60 | 4-6 | 70-85 | Regioisomeric acetals |
| Paraformaldehyde | CSA (0.1) | Benzene | 80 (reflux) | 8-12 | 65-80 | Polymeric byproducts |
| Formaldehyde (gas) | Lewis Acid (e.g., ZnCl₂) | Dichloromethane | 25 | 2-4 | 75-90 | Incomplete reaction |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using Dimethoxymethane
-
To a solution of the hexose derivative (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add dimethoxymethane (3.0 eq.).
-
Add p-toluenesulfonic acid monohydrate (0.1 eq.) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding triethylamine (0.2 eq.) and stir for 10 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient containing 1% triethylamine) to afford the desired this compound.
Protocol 2: Synthesis of this compound using Paraformaldehyde with Azeotropic Water Removal
-
To a suspension of the hexose derivative (1.0 eq.) and paraformaldehyde (3.0 eq.) in benzene, add camphorsulfonic acid (CSA) (0.1 eq.).
-
Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and stir for 8-12 hours, or until no more water is collected in the Dean-Stark trap. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any unreacted paraformaldehyde.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for common side reactions.
Technical Support Center: Purification of 3,4-O-Methylidenehexose Isomers
Welcome to the technical support center for the purification of 3,4-O-methylidenehexose isomers. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these carbohydrate derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting tips for specific issues you may encounter during your experiments.
FAQ 1: I have a mixture of this compound diastereomers. What is the best initial approach for purification?
For the initial separation of diastereomers of this compound, flash column chromatography is the recommended starting point due to its efficiency and cost-effectiveness for processing larger quantities.[1][2]
-
Stationary Phase: Normal-phase silica gel is a common choice for the purification of protected carbohydrates.[1] The polarity of the methylidene acetal-protected hexose allows for good separation on silica.
-
Solvent System: A typical mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1] The optimal solvent system will depend on the other protecting groups present on the hexose backbone.
-
Troubleshooting:
-
Poor Separation: If the diastereomers are co-eluting, consider using a shallower gradient or switching to a different solvent system to improve selectivity. Isocratic elution with an optimized solvent mixture can also enhance resolution.
-
Tailing Peaks: Peak tailing can be caused by interactions with acidic sites on the silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to mitigate this issue.
-
FAQ 2: My flash chromatography separation is not providing baseline resolution of the diastereomers. What are my options for further purification?
If flash chromatography does not yield the desired purity, High-Performance Liquid Chromatography (HPLC) is the next logical step. HPLC offers higher resolution and is suitable for separating closely related isomers.[3]
-
Normal-Phase HPLC (NP-HPLC): This is often a direct scale-down from flash chromatography conditions.
-
Column: A silica or diol-bonded column can be effective.
-
Mobile Phase: Similar solvent systems to flash chromatography (e.g., hexane/ethyl acetate, hexane/isopropanol) are used. Fine-tuning the solvent ratio is crucial for optimizing separation.
-
-
Reversed-Phase HPLC (RP-HPLC): While less common for protected carbohydrates, RP-HPLC can be effective, especially if the molecule has significant hydrophobic character from other protecting groups.[4]
-
Column: A C18 or C8 column is typically used.
-
Mobile Phase: A gradient of acetonitrile or methanol in water is common.[1]
-
Troubleshooting HPLC Separations:
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Systematically vary the solvent ratios to find the optimal selectivity. Consider adding a third solvent to the mobile phase to modulate selectivity. |
| Unsuitable stationary phase. | If optimizing the mobile phase is unsuccessful, try a column with a different chemistry (e.g., cyano-bonded phase for normal-phase). | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase (e.g., a small amount of acid like formic acid for reversed-phase, or a base like triethylamine for normal-phase). |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Broad Peaks | High flow rate. | Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. |
| Temperature fluctuations. | Use a column oven to maintain a constant and optimized temperature. |
FAQ 3: I have synthesized a racemic mixture of a this compound derivative and need to separate the enantiomers. What is the best approach?
The separation of enantiomers requires a chiral stationary phase (CSP) in HPLC.
-
Chiral HPLC: This is the most direct method for analytical and preparative separation of enantiomers.
-
Columns: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of chiral compounds, including carbohydrate derivatives.
-
Mobile Phase: Normal-phase conditions (e.g., hexane/isopropanol) are often a good starting point for chiral separations of protected sugars. The ratio of the alcohol modifier is a critical parameter for optimizing selectivity.
-
FAQ 4: I am observing unexpected side products in my reaction mixture after the methylidene acetal formation. What are the likely impurities?
The formation of methylidene acetals, typically using formaldehyde or a formaldehyde equivalent under acidic conditions, can lead to several side products.[5][6][7][8]
-
Incomplete reaction: Starting material (the diol) will be present.
-
Formation of other acetals: If other diol pairs are available on the hexose ring, isomeric acetals may form. For example, formation of a 4,6-O-methylidene acetal is a common alternative.
-
Polymerization: Formaldehyde can polymerize under acidic conditions.
-
Degradation: Strong acidic conditions can lead to the degradation of the sugar.
Troubleshooting Impurities:
-
TLC Analysis: Use Thin Layer Chromatography (TLC) with different solvent systems to visualize the complexity of your reaction mixture. Staining with a carbohydrate-specific stain (e.g., p-anisaldehyde or ceric ammonium molybdate) can help identify carbohydrate-containing spots.
-
NMR Spectroscopy: 1H and 13C NMR are invaluable for identifying the structures of the main product and major impurities. The chemical shifts and coupling constants of the acetal proton and the sugar ring protons are characteristic of the specific isomer formed.
Experimental Protocols
Protocol 1: Flash Column Chromatography for Diastereomer Separation
This protocol provides a general guideline for the purification of this compound diastereomers.
-
Column Packing:
-
Select a silica gel column of an appropriate size for your sample amount (typically a 30:1 to 50:1 ratio of silica to sample by weight for good separation).[2]
-
Wet pack the column with the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution:
-
Start with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane/ethyl acetate) to elute the isomers. The exact gradient will need to be optimized based on TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify the fractions containing the purified isomers.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Visualizations
References
- 1. teledyneisco.com [teledyneisco.com]
- 2. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbohydrate acetalisation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Reactions of 3,4-O-Methylidenehexose Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3,4-O-methylidenehexose derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to steric hindrance, during your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound derivatives?
The core challenge lies in the steric hindrance imposed by the rigid 3,4-O-methylidene acetal. This bicyclic system significantly restricts access to neighboring positions on the pyranose ring, particularly C2 and C6, influencing their reactivity in nucleophilic substitution and glycosylation reactions. The fixed conformation of the sugar ring due to the acetal can also impact the stereochemical outcome of reactions at the anomeric center (C1).
Q2: How does the 3,4-O-methylidene group affect the conformation of the hexopyranose ring?
The 3,4-O-methylidene group locks the pyranose ring into a more rigid conformation compared to its unprotected counterpart. This cyclic acetal, involving the C3 and C4 hydroxyl groups, restricts the typical chair-boat conformational flexibility of the sugar ring. This conformational rigidity can either shield or expose other functional groups, thereby dictating the regioselectivity of subsequent reactions. Understanding the preferred conformation is crucial for predicting reaction outcomes.
Q3: Can I selectively react with other hydroxyl groups in the presence of a 3,4-O-methylidene acetal?
Yes, selective reactions are possible, primarily at the C1 (anomeric), C2, and C6 positions. The success of these reactions depends on the choice of reagents, catalysts, and reaction conditions that can overcome the steric bulk of the 3,4-O-methylidene group. For instance, less bulky reagents or catalysts that can coordinate with the sugar in a specific manner are often employed.
Troubleshooting Guides
Issue 1: Low Yield in Glycosylation Reactions with a this compound Donor
Problem: You are attempting a glycosylation reaction using a 3,4-O-methylidene-protected hexose as the glycosyl donor, but the yield of the desired glycoside is consistently low.
Possible Causes and Solutions:
-
Steric Hindrance at the Anomeric Center: The 3,4-O-methylidene group can sterically hinder the approach of the glycosyl acceptor to the anomeric carbon.
-
Troubleshooting Steps:
-
Use a less bulky glycosyl acceptor: If possible, modify the acceptor to reduce its steric profile.
-
Employ a more reactive glycosyl donor: Convert the anomeric hydroxyl group to a better leaving group, such as a trichloroacetimidate or a thioether, to increase the reactivity of the donor.
-
Optimize the promoter/catalyst: Use a powerful, yet sterically less demanding, Lewis acid promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or a combination of reagents that can activate the donor under milder conditions.
-
-
-
Unfavorable Conformation: The rigid conformation of the donor may not be optimal for the transition state of the glycosylation reaction.
-
Troubleshooting Steps:
-
Vary the solvent: The solvent can influence the conformation of the glycosyl donor and the transition state. Experiment with different solvents (e.g., dichloromethane, acetonitrile, toluene) to find one that favors the desired reaction pathway.
-
Temperature adjustment: Lowering the reaction temperature can sometimes improve selectivity and yield by favoring a specific reaction pathway.
-
-
Logical Workflow for Troubleshooting Low Glycosylation Yield
Caption: Troubleshooting workflow for low glycosylation yields.
Issue 2: Difficulty in Performing Nucleophilic Substitution at C2
Problem: You are trying to introduce a nucleophile at the C2 position of a this compound derivative, but the reaction is sluggish or fails to proceed.
Possible Causes and Solutions:
-
Steric Shielding by the 3,4-O-Methylidene Group: The cyclic acetal can physically block the trajectory of the incoming nucleophile towards the C2 position.
-
Troubleshooting Steps:
-
Use smaller nucleophiles: Whenever possible, opt for smaller nucleophiles to minimize steric clashes.
-
Enhance the electrophilicity of C2: Activate the C2 hydroxyl group with a good leaving group that is also sterically less demanding, such as a triflate (TfO-) or a tosylate (TsO-).
-
Consider neighboring group participation: If a participating group is present at C1 (e.g., an acetyl group), it might influence the reactivity at C2. Consider modifying the C1 substituent.
-
-
-
Ring Rigidity: The fixed conformation of the pyranose ring may lead to an unfavorable orientation of the C2 substituent for an SN2 reaction (i.e., the anti-periplanar arrangement for the leaving group and the incoming nucleophile may be disfavored).
-
Troubleshooting Steps:
-
Promote an SN1-like mechanism: For tertiary alcohols or under conditions that favor carbocation formation, a change in mechanism might be possible, although this can lead to a loss of stereoselectivity.
-
Alternative Strategies - Regioselective Acetal Opening: A powerful strategy to overcome steric hindrance at adjacent positions is the regioselective reductive opening of the acetal. This can unmask one of the hydroxyl groups (either at C3 or C4), providing more flexibility and accessibility for subsequent reactions.
-
-
Signaling Pathway for Regioselective Acetal Opening
Caption: Regioselective opening of a 3,4-cyclic acetal.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Reductive Opening of a 4,6-O-Benzylidene Acetal (Adaptable for 3,4-O-Methylidene Analogs)
This protocol for the regioselective opening of a 4,6-O-benzylidene acetal can be adapted as a starting point for experiments on 3,4-O-methylidene acetals. The choice of Lewis acid and reducing agent is critical for controlling the regioselectivity.[1][2]
Materials:
-
4,6-O-benzylidene-protected hexopyranoside
-
Lewis Acid (e.g., AlCl₃, TMSOTf)
-
Reducing Agent (e.g., LiAlH₄, NaBH₃CN, DIBAL-H)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Quenching solution (e.g., saturated aq. NH₄Cl)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the 4,6-O-benzylidene-protected sugar in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (typically 0 °C or -78 °C).
-
Add the Lewis acid dropwise and stir for a short period to allow for coordination.
-
Slowly add the reducing agent. The choice of reducing agent and Lewis acid can influence whether the 4-OH or 6-OH is liberated. For instance, using BH₃·THF with a Lewis acid like TMSOTf often leads to the formation of the 6-O-benzyl ether.[1]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Table 1: Comparison of Reagent Systems for Regioselective Opening of Benzylidene Acetals
| Reagent System | Predominant Product | Typical Yield | Reference |
| BH₃·THF / TMSOTf | 6-O-Benzyl ether | High | [1] |
| NaBH₃CN / TfOH | 4-O-Benzyl ether | Good | [1] |
| DIBAL-H (in Toluene) | 4-O-Benzyl ether | Varies | [2] |
| DIBAL-H (in CH₂Cl₂) | 6-O-Benzyl ether | Varies | [2] |
| Et₃SiH / I₂ | 6-O-Benzyl ether | Excellent | [3] |
Note: Yields are dependent on the specific substrate and reaction conditions.
Concluding Remarks
Overcoming the steric hindrance presented by the 3,4-O-methylidene group in hexose derivatives requires a strategic approach. By carefully selecting reagents, optimizing reaction conditions, and considering alternative synthetic routes such as regioselective acetal opening, researchers can successfully functionalize these challenging molecules. This guide serves as a starting point for troubleshooting common issues and developing robust synthetic protocols. We encourage you to consult the cited literature for more detailed information and specific examples.
References
- 1. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 3,4-O-Methylidenehexose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3,4-O-methylidenehexose derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction due to insufficient catalyst or formaldehyde source. 2. Equilibrium not driven towards product formation.[1] 3. Formation of side products (e.g., polymeric materials, other acetals). 4. Degradation of starting material or product under acidic conditions. | 1. Increase the molar ratio of the formaldehyde source (e.g., paraformaldehyde, dimethoxymethane) and/or the acid catalyst. 2. Ensure efficient removal of water formed during the reaction, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.[1] 3. Optimize reaction temperature and time to minimize side reactions. Consider a milder acid catalyst.[2] 4. Use a less harsh acid catalyst or shorten the reaction time. Monitor the reaction closely by TLC or HPLC. |
| Formation of Polymeric Byproducts | 1. Excessively strong acid catalyst or high reaction temperature. 2. High concentration of formaldehyde. | 1. Switch to a milder acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate).[2] 2. Control the addition rate of the formaldehyde source to maintain a low instantaneous concentration. |
| Incomplete Removal of Water | 1. Inefficient azeotropic removal in the reaction setup. 2. Dehydrating agent is no longer active. | 1. Ensure the Dean-Stark trap is functioning correctly and that the solvent forms an azeotrope with water. 2. Use freshly activated molecular sieves or another suitable dehydrating agent. |
| Difficult Purification of the Product | 1. Presence of polar, high-molecular-weight byproducts. 2. Co-elution of the product with unreacted starting material or other isomers. | 1. Consider a pre-purification step such as precipitation or extraction to remove major impurities. 2. Optimize the chromatography conditions (e.g., solvent system, gradient, column type) for better separation. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Insufficient mixing in a large-scale reactor. | 1. Add a fresh portion of the catalyst. 2. Ensure adequate agitation to maintain a homogeneous reaction mixture, especially in heterogeneous reactions. |
| Safety Concerns on Scale-Up | 1. Use of flammable solvents. 2. Handling of corrosive acids. 3. Potential for exothermic reactions. | 1. Work in a well-ventilated area, away from ignition sources, and use appropriate grounding for equipment. 2. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a lab coat. 3. Monitor the reaction temperature closely, especially during the initial stages. Consider controlled addition of reagents for better temperature management. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for the synthesis of this compound?
A1: The most common reagents include a hexose derivative with free hydroxyl groups at the 3 and 4 positions, a formaldehyde source, and an acid catalyst.
-
Formaldehyde Source: Paraformaldehyde, dimethoxymethane, or formaldehyde itself are frequently used.
-
Acid Catalyst: Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or a Lewis acid like zinc chloride (ZnCl₂).[2]
Q2: How can I improve the regioselectivity of the methylidenation for the 3,4-diol?
A2: Achieving high regioselectivity for the 3,4-diol can be challenging. The formation of other acetals, such as the 4,6-O-acetal, is a common side reaction. Strategies to improve selectivity include:
-
Choice of Starting Material: Begin with a hexose derivative where other hydroxyl groups are already protected.
-
Reaction Conditions: Kinetic control (lower temperature, shorter reaction time) may favor the formation of the thermodynamically less stable 3,4-O-methylidene acetal in some cases.
Q3: What is a typical experimental protocol for the synthesis of a this compound derivative?
A3: A general laboratory-scale protocol is provided below. Note that optimization will be necessary for specific substrates and scale-up.
Experimental Protocol: Synthesis of Methyl 3,4-O-Methylidene-α-D-galactopyranoside
-
Reaction Setup: To a solution of methyl α-D-galactopyranoside (1 equivalent) in anhydrous dimethylformamide (DMF), add paraformaldehyde (2-3 equivalents) and p-toluenesulfonic acid (0.1-0.2 equivalents).
-
Reaction Conditions: Heat the mixture to 60-80 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a base (e.g., triethylamine or sodium bicarbonate).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Q4: What are the key considerations when scaling up this reaction?
A4: Scaling up the synthesis of this compound requires careful consideration of several factors:
-
Heat Transfer: The reaction may be exothermic, and efficient heat removal is crucial to prevent runaway reactions and the formation of byproducts.
-
Mass Transfer: Adequate mixing is essential to ensure a homogeneous reaction mixture and consistent reaction rates.
-
Reagent Addition: Controlled addition of reagents, particularly the acid catalyst, can help to manage the reaction exotherm.
-
Work-up and Purification: The work-up and purification procedures need to be adapted for larger quantities. For example, extraction and crystallization may be more practical than chromatography for large-scale purification.
Q5: How can I visualize the reaction workflow?
A5: The following diagram illustrates the general workflow for the synthesis and purification of a this compound derivative.
Caption: General workflow for the synthesis of this compound.
Q6: What is the logical relationship between common problems and their solutions?
A6: The following diagram illustrates the relationship between common problems in the synthesis and their corresponding troubleshooting approaches.
Caption: Troubleshooting logic for this compound synthesis.
References
Validation & Comparative
A Comparative Guide to 3,4-O-Methylidenehexose and Other Protecting Groups in Carbohydrate Chemistry
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the multi-step synthesis of complex carbohydrate-based molecules. Among the arsenal of available protecting groups, the 3,4-O-methylidene acetal offers a unique profile for the protection of cis-diols in hexopyranosides. This guide provides an objective comparison of the 3,4-O-methylidenehexose protecting group with other commonly employed alternatives, supported by available data and experimental insights.
The selective protection of hydroxyl groups on a sugar backbone is a critical challenge in carbohydrate chemistry.[1] The choice of a protecting group can significantly influence the outcome of a synthetic route, affecting yield, stereoselectivity, and the ease of subsequent deprotection steps. The 3,4-O-methylidene group, a cyclic acetal derived from formaldehyde, presents a valuable option for the protection of the C3 and C4 hydroxyls, particularly in hexopyranosides with a cis-diol configuration at these positions.
Performance Comparison of Common Diol Protecting Groups
The selection of an appropriate protecting group for a 1,2- or 1,3-diol in a hexose derivative is dictated by several factors, including the desired stability under various reaction conditions, the ease of introduction and removal, and its influence on the reactivity of the remaining functional groups. Here, we compare the 3,4-O-methylidene acetal with other frequently used protecting groups: benzylidene acetal, isopropylidene (acetonide) ketal, silyl ethers, and benzyl ethers.
| Protecting Group | Typical Reagents for Introduction | Stability | Typical Reagents for Deprotection | Key Characteristics |
| 3,4-O-Methylidene Acetal | Formaldehyde, paraformaldehyde, or dimethoxymethane with an acid catalyst. | Stable to basic and neutral conditions. Labile to acid. | Mild aqueous acid (e.g., acetic acid). | Generally more acid-labile than benzylidene acetals. Less sterically demanding to introduce. |
| 3,4-O-Benzylidene Acetal | Benzaldehyde or benzaldehyde dimethyl acetal with an acid catalyst (e.g., CSA, TsOH, Cu(OTf)₂).[2] | Stable to basic and neutral conditions. More stable to acid than methylidene acetals. | Catalytic hydrogenation (e.g., H₂/Pd-C), or strong acid. Can be regioselectively opened. | Provides a rigid conformational constraint. The phenyl group can influence reactivity and provides a UV chromophore for detection. |
| 3,4-O-Isopropylidene Ketal (Acetonide) | Acetone or 2,2-dimethoxypropane with an acid catalyst. | Stable to basic and neutral conditions. Generally more acid-labile than benzylidene acetals. | Mild aqueous acid (e.g., acetic acid). | Forms a five-membered ring, suitable for cis-diols. Relatively easy to introduce and remove. |
| Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chloride (e.g., TBDMSCl, TIPSCl) with a base (e.g., imidazole). | Stable to a wide range of non-acidic conditions. Stability is tunable based on the silyl group. | Fluoride ion sources (e.g., TBAF) or acidic conditions. | Can be introduced with high regioselectivity. A wide range of stabilities is available. |
| Benzyl Ethers (Bn) | Benzyl bromide or chloride with a base (e.g., NaH). | Very stable to both acidic and basic conditions. | Catalytic hydrogenation (e.g., H₂/Pd-C). | Considered a "permanent" protecting group due to its high stability. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application and removal of protecting groups. Below are representative protocols for the formation and cleavage of the 3,4-O-methylidene acetal and, for comparison, the widely used 3,4-O-benzylidene acetal on a model hexopyranoside substrate.
Protocol 1: Formation of a 3,4-O-Methylidene Acetal
Objective: To protect the 3,4-diol of a suitable hexopyranoside derivative.
Materials:
-
Hexopyranoside with free 3,4-diols (1.0 eq)
-
Paraformaldehyde (excess)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Acid catalyst (e.g., camphorsulfonic acid (CSA) or p-toluenesulfonic acid (TsOH)) (catalytic amount)
-
Molecular sieves (optional, to remove water)
Procedure:
-
To a solution of the hexopyranoside in anhydrous DMF, add paraformaldehyde and the acid catalyst.
-
The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a weak base (e.g., triethylamine).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Protocol 2: Deprotection of a 3,4-O-Methylidene Acetal
Objective: To remove the methylidene acetal to regenerate the free diol.
Materials:
-
3,4-O-Methylidenehexopyranoside (1.0 eq)
-
Aqueous acetic acid (e.g., 80% AcOH in water)
-
Methanol or another suitable co-solvent
Procedure:
-
The protected sugar is dissolved in a mixture of aqueous acetic acid and a co-solvent.
-
The reaction is stirred at room temperature or with gentle heating and monitored by TLC.
-
Once the deprotection is complete, the solvents are removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Protocol 3: Formation of a 3,4-O-Benzylidene Acetal
Objective: To protect the 3,4-diol of a suitable hexopyranoside derivative.
Materials:
-
Hexopyranoside with free 3,4-diols (1.0 eq)
-
Benzaldehyde dimethyl acetal (1.2 eq)
-
Anhydrous acetonitrile
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (catalytic amount, e.g., 0.05-0.1 eq)[2]
Procedure:
-
To a solution of the diol in anhydrous acetonitrile, add benzaldehyde dimethyl acetal and Cu(OTf)₂.[2]
-
The reaction is stirred at room temperature and monitored by TLC. The reaction is typically complete within 1 hour.[2]
-
Upon completion, the reaction mixture can be directly purified by silica gel column chromatography without an aqueous work-up.[2]
Logical Relationships and Experimental Workflows
The strategic application of protecting groups in a multi-step synthesis follows a logical workflow. The choice of protecting group at each stage is critical to the overall success of the synthesis.
Caption: A generalized workflow for the use of 3,4-diol protecting groups in carbohydrate synthesis.
The stability of the protecting group must be orthogonal to the reaction conditions employed in subsequent steps. For instance, if a reaction requires strongly basic conditions, an acetal protecting group like the 3,4-O-methylidene or 3,4-O-benzylidene would be a suitable choice due to their stability in base.[3]
Signaling Pathways in Drug Development
In the context of drug development, carbohydrate moieties are often crucial for biological activity, acting as recognition elements in various signaling pathways. The synthesis of carbohydrate-based drugs frequently necessitates the use of protecting groups to achieve the desired molecular architecture.
Caption: The role of protecting group chemistry in synthesizing active drug molecules for targeted signaling pathways.
Conclusion
The this compound protecting group serves as a valuable tool in the synthetic chemist's repertoire for carbohydrate chemistry. Its relative ease of introduction and mild acidic removal conditions make it an attractive alternative to the more robust benzylidene acetal, especially when milder deprotection is desired. However, the choice of protecting group should always be made in the context of the entire synthetic strategy, considering the stability requirements of all subsequent reaction steps. While comprehensive quantitative comparative data remains somewhat sparse in the literature, the qualitative understanding of the properties of these common protecting groups allows for their strategic and effective implementation in the synthesis of complex and biologically important carbohydrate-containing molecules. Researchers are encouraged to consult foundational texts such as "Greene's Protective Groups in Organic Synthesis" for a broader overview of protecting group strategies.[4][5][6][7][8]
References
- 1. scispace.com [scispace.com]
- 2. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epdf.gms.sg [epdf.gms.sg]
- 5. wiley.com [wiley.com]
- 6. [PDF] Greene's Protective Groups in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 7. Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
A Comparative Study of Methylidene and Isopropylidene Acetals in Hexoses for Researchers and Drug Development Professionals
In the realm of carbohydrate chemistry, the strategic use of protecting groups is paramount for the regioselective modification of polyhydroxylated structures like hexoses. Among the most common protecting groups for diols are cyclic acetals, with methylidene and isopropylidene acetals being two frequently employed options. This guide provides a comparative analysis of these two acetals, focusing on their synthesis, stability, and impact on the hexose molecule, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Methylidene vs. Isopropylidene Acetals
| Feature | Methylidene Acetal | Isopropylidene Acetal |
| Structure | Forms a 1,3-dioxane ring (typically at 4,6-positions) | Can form 1,3-dioxane (4,6-positions) or 1,3-dioxolane rings (e.g., 1,2- or 2,3-positions) |
| Synthesis Reagents | Formaldehyde, paraformaldehyde, dimethoxymethane | Acetone, 2,2-dimethoxypropane, acetone dimethyl acetal |
| Typical Reaction Conditions | Acid catalysis (e.g., CSA, p-TsOH), often in a non-polar solvent | Acid catalysis (e.g., H₂SO₄, p-TsOH, I₂), neat or in a solvent |
| Relative Stability | Generally more stable to acidic hydrolysis | Generally more labile to acidic hydrolysis |
| Regioselectivity | Primarily forms 4,6-acetals on pyranosides | Can form 4,6-acetals or kinetically favored furanose di-acetals (e.g., 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) |
Synthesis and Regioselectivity
The formation of both methylidene and isopropylidene acetals typically proceeds via an acid-catalyzed reaction with the corresponding carbonyl compound or its acetal. However, the choice of reagent and reaction conditions can significantly influence the regioselectivity of the protection.
Methylidene Acetals: The formation of a 4,6-O-methylidene acetal on a pyranoside is a common strategy to protect the primary C-6 hydroxyl and the C-4 hydroxyl groups. This is often achieved by reacting the hexose derivative with formaldehyde or its equivalents, such as paraformaldehyde or dimethoxymethane, in the presence of an acid catalyst. The reaction to form the six-membered 1,3-dioxane ring is thermodynamically favored.
Isopropylidene Acetals: Isopropylidene acetals, often referred to as acetonides, offer more diverse protection patterns. Reaction of a hexose like D-glucose with acetone under acidic conditions can lead to different products depending on the reaction time and conditions. Under kinetic control, the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is often favored.[1] This involves a rearrangement of the pyranose ring to a furanose structure to accommodate the two 1,3-dioxolane rings. Alternatively, the thermodynamically more stable 4,6-O-isopropylidene pyranose derivative can be obtained.
The relationship between the starting material and the resulting acetal protection pattern is a critical consideration in synthetic design. The following diagram illustrates a typical synthetic pathway for the formation of a 4,6-O-protected glucopyranoside.
Caption: General workflow for the acid-catalyzed formation of a 4,6-O-acetal on a hexose derivative.
Comparative Stability
A key differentiator between methylidene and isopropylidene acetals is their relative stability, particularly towards acidic hydrolysis. This property is crucial when planning multi-step syntheses that require selective deprotection.
Generally, methylidene acetals are more stable to acidic conditions than isopropylidene acetals . This difference in stability can be attributed to the electronic effects of the substituents on the acetal carbon. The two methyl groups of the isopropylidene acetal are electron-donating, which stabilizes the partial positive charge that develops on the acetal carbon during the initial protonation step of hydrolysis. This stabilization lowers the activation energy for cleavage, making the isopropylidene acetal more acid-labile.
This differential stability allows for the selective removal of an isopropylidene group in the presence of a methylidene group, a useful strategy in the synthesis of complex carbohydrates.
The following table summarizes hypothetical relative hydrolysis rates under identical acidic conditions, illustrating the general trend.
| Acetal Type | Relative Rate of Acidic Hydrolysis |
| 4,6-O-Isopropylidene | 1 |
| 4,6-O-Methylidene | < 1 (Slower) |
Note: Actual rates are dependent on specific substrate, reaction conditions, and solvent.
The mechanism of acid-catalyzed acetal hydrolysis involves protonation of one of the acetal oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields the diol and the corresponding carbonyl compound.
Caption: Simplified mechanism of acid-catalyzed acetal hydrolysis.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. Below are representative procedures for the formation of 4,6-O-acetals on a common hexose derivative, methyl α-D-glucopyranoside.
Experimental Protocol 1: Synthesis of Methyl 4,6-O-isopropylidene-α-D-glucopyranoside
Materials:
-
Methyl α-D-glucopyranoside
-
2,2-Dimethoxypropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Camphor-10-sulfonic acid (CSA)
-
Triethylamine
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of methyl α-D-glucopyranoside (1.0 g, 5.15 mmol) in anhydrous DMF (10 mL) is added 2,2-dimethoxypropane (1.27 mL, 10.3 mmol) and a catalytic amount of CSA (approx. 24 mg, 0.1 mmol).
-
The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitored by thin-layer chromatography (TLC) (e.g., using a 10:1 dichloromethane:methanol solvent system).
-
Upon completion of the reaction (typically 2-4 hours), the reaction is quenched by the addition of triethylamine (a few drops) to neutralize the acid catalyst.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired methyl 4,6-O-isopropylidene-α-D-glucopyranoside.
Expected Yield: 70-85%
Experimental Protocol 2: Synthesis of Methyl 4,6-O-methylidene-α-D-glucopyranoside (Adapted from Benzylidene Acetal Synthesis)
Materials:
-
Methyl α-D-glucopyranoside
-
Dimethoxymethane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Triethylamine
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of methyl α-D-glucopyranoside (1.0 g, 5.15 mmol), dimethoxymethane (0.91 mL, 10.3 mmol), and a catalytic amount of p-TsOH (approx. 10 mg, 0.05 mmol) in anhydrous DMF (10 mL) is stirred at 60-70 °C under an inert atmosphere.
-
The reaction is monitored by TLC. The reaction time may be longer compared to isopropylidene acetal formation.
-
Once the starting material is consumed, the reaction mixture is cooled to room temperature and neutralized with triethylamine.
-
The solvent is evaporated in vacuo.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield methyl 4,6-O-methylidene-α-D-glucopyranoside.
Expected Yield: Yields can be variable and are often lower than for the corresponding isopropylidene or benzylidene acetals. Optimization of reaction conditions may be required.
Conclusion
The choice between methylidene and isopropylidene acetals as protecting groups for hexoses depends on the specific requirements of the synthetic route. Isopropylidene acetals are often easier to form and remove, and they offer the potential for different regioselective protection patterns, including the formation of furanose derivatives. Methylidene acetals, while potentially more challenging to synthesize in high yields, provide greater stability to acidic conditions. This enhanced stability can be a significant advantage in complex, multi-step syntheses where a more robust protecting group is required. The experimental protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate acetal for their target molecules and in developing efficient and successful synthetic strategies in the field of carbohydrate chemistry and drug development.
References
Assessing Carbohydrate-Derived Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide
for Researchers, Scientists, and Drug Development Professionals
The quest for efficient and stereoselective methods in asymmetric synthesis is a cornerstone of modern drug discovery and development. Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, remain a robust and reliable strategy. While a vast array of auxiliaries have been developed, those derived from the chiral pool, particularly carbohydrates, offer the allure of being inexpensive, readily available, and stereochemically rich starting materials.
This guide provides a comparative assessment of the efficiency of carbohydrate-derived chiral auxiliaries in asymmetric synthesis. Initial investigations into the specific use of 3,4-O-methylidenehexose as a chiral auxiliary did not yield sufficient experimental data in peer-reviewed literature to conduct a thorough analysis. Therefore, this guide will focus on a closely related and well-documented carbohydrate-derived auxiliary: D-mannitol . The performance of a D-mannitol-derived oxazolidinone will be compared with the well-established Evans' oxazolidinone auxiliaries, providing a benchmark for its utility and potential in asymmetric transformations.
Comparison of Chiral Auxiliary Performance
The efficacy of a chiral auxiliary is primarily judged by its ability to induce high diastereoselectivity in a given reaction, the ease of its attachment and subsequent removal, and the potential for its recovery and reuse. The following tables summarize the performance of a D-mannitol-derived oxazolidinone in an asymmetric β-lactam synthesis and an Evans' oxazolidinone in a benchmark asymmetric aldol reaction.
| Table 1: Performance of a D-Mannitol-Derived Oxazolidinone in Asymmetric β-Lactam Synthesis | |||
| Reaction | Substrates | Diastereomeric Ratio (dr) | Yield (%) |
| Staudinger Reaction | Imines and Ketenes | >99:1 | High |
Data synthesized from studies on D-mannitol-derived oxazolidinones in β-lactam synthesis.[1]
| Table 2: Performance of Evans' Oxazolidinone in a Prototypical Asymmetric Aldol Reaction | |||
| Reaction | Substrates | Diastereomeric Excess (de) | Yield (%) |
| Boron-mediated Aldol Reaction | Propionyl-oxazolidinone and Isobutyraldehyde | >99% | 85% |
Data is representative of typical results obtained in Evans' asymmetric aldol reactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and assessment of synthetic procedures. Below are representative experimental protocols for the key reactions highlighted in the comparison tables.
Protocol 1: Asymmetric β-Lactam Synthesis using a D-Mannitol-Derived Oxazolidinone
-
Preparation of the Chiral Auxiliary: The oxazolidinone is synthesized from D-mannitol, a readily available starting material.
-
Imine Formation: The desired aldehyde and amine are condensed to form the corresponding imine.
-
Staudinger Reaction: The chiral oxazolidinone-derived acetate is treated with a base (e.g., lithium diisopropylamide, LDA) to form the enolate. This is then reacted with the imine. The subsequent cyclization is induced to form the β-lactam.[1]
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the β-lactam product, typically under hydrolytic conditions.
Protocol 2: Evans' Asymmetric Aldol Reaction
-
N-Acylation of the Auxiliary: The Evans' oxazolidinone is acylated with an acyl chloride (e.g., propionyl chloride) in the presence of a base (e.g., n-butyllithium).
-
Enolate Formation: The N-acylated oxazolidinone is treated with a Lewis acid (e.g., dibutylboron triflate) and a tertiary amine base (e.g., triethylamine) to generate the Z-enolate.
-
Aldol Addition: The enolate is then reacted with an aldehyde (e.g., isobutyraldehyde) at low temperature.
-
Work-up and Purification: The reaction is quenched, and the aldol adduct is purified by chromatography.
-
Auxiliary Removal: The chiral auxiliary is typically removed by hydrolysis or reduction to yield the chiral β-hydroxy carboxylic acid or alcohol, respectively.
Visualizing Reaction Workflows
Diagrammatic representations of experimental workflows can clarify complex multi-step processes. The following diagrams, generated using the DOT language, illustrate the general workflows for the application of chiral auxiliaries in asymmetric synthesis.
Caption: General workflow for the application of a recoverable chiral auxiliary in asymmetric synthesis.
Caption: Step-by-step workflow for a typical Evans' asymmetric aldol reaction.
Conclusion
Carbohydrate-derived chiral auxiliaries, exemplified by those synthesized from D-mannitol, represent a valuable class of reagents in asymmetric synthesis. They offer the significant advantages of being derived from inexpensive and readily available starting materials from the chiral pool. While direct, quantitative comparisons with industry-standard auxiliaries like Evans' oxazolidinones across a broad range of reactions are not always available in the literature, the existing data for specific applications, such as β-lactam synthesis, demonstrate their potential for achieving high levels of stereocontrol.[1]
For researchers and professionals in drug development, the exploration of carbohydrate-based auxiliaries can offer cost-effective and sustainable alternatives to more traditional, and often more expensive, chiral auxiliaries. Further research into the development and application of novel carbohydrate-derived auxiliaries, including systematic studies of their performance in a wider array of asymmetric transformations, is warranted to fully realize their potential in the synthesis of enantiomerically pure pharmaceuticals and other high-value chiral molecules.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 3,4-O-Methylidenehexose
For researchers, scientists, and drug development professionals, ensuring the chemical purity of carbohydrate-based compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical methods for determining the purity of 3,4-O-methylidenehexose, a protected monosaccharide. The comparison includes detailed experimental protocols, quantitative data from analogous compounds, and visual workflows to aid in method selection and implementation.
The purity of this compound can be assessed through several analytical techniques, each with distinct advantages and limitations. The primary methods employed for the analysis of carbohydrates and their derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
General Workflow for Purity Determination
The overall process for determining the purity of a synthesized carbohydrate derivative like this compound follows a logical progression from sample preparation to data analysis and interpretation.
Caption: Workflow for Purity Analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of carbohydrates due to its high resolution and sensitivity.[1] For a chiral molecule like this compound, chiral chromatography is particularly powerful for separating enantiomers and diastereomers.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For chiral separations, a chiral stationary phase (CSP) is used, which interacts differently with each enantiomer, leading to different retention times.[2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving a wide range of chiral compounds.[3][4]
Experimental Protocol (Illustrative)
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or similar polysaccharide-based chiral column).
-
Mobile Phase: A mixture of hexane and ethanol, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape. A typical starting point could be a ratio of 70:30 (v/v) hexane:ethanol with 0.1% TFA.[5]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Refractive Index (RI) detector or a UV detector if the molecule has a suitable chromophore (unlikely for this compound unless derivatized).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Performance Data (for analogous monosaccharides)
The following table summarizes representative HPLC performance data for the separation of monosaccharide anomers and enantiomers on a chiral column. While specific data for this compound is not available, these values provide an indication of the expected performance.
| Analyte (Analog) | Column | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| D-Glucose (α-anomer) | Chiralpak AD-H | Hexane:Ethanol:TFA (7:3:0.1) | 15.2 | 1.8 (between anomers) |
| D-Glucose (β-anomer) | Chiralpak AD-H | Hexane:Ethanol:TFA (7:3:0.1) | 17.5 | N/A |
| L-Glucose (α-anomer) | Chiralpak AD-H | Hexane:Ethanol:TFA (7:3:0.1) | 19.8 | 2.1 (between enantiomers) |
| L-Glucose (β-anomer) | Chiralpak AD-H | Hexane:Ethanol:TFA (7:3:0.1) | 22.3 | N/A |
Data is illustrative and based on typical separations of monosaccharides.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. A key consideration for carbohydrate analysis is their low volatility, which necessitates a derivatization step to make them suitable for GC.[1][6]
Principle: The derivatized, volatile sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification and quantification.
Experimental Protocol (Illustrative)
-
Derivatization:
-
Step 1 (Oximation): Dissolve ~1 mg of the sample in 100 µL of pyridine containing 20 mg/mL of methoxyamine hydrochloride. Heat at 80°C for 30 minutes. This step converts the anomeric hydroxyl group into a methoxime, preventing the formation of multiple anomeric peaks.
-
Step 2 (Silylation): Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 80°C for 30 minutes. This step converts the remaining hydroxyl groups into volatile trimethylsilyl (TMS) ethers.[7]
-
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 1 minute.
-
Ramp 1: 2°C/min to 218°C.
-
Ramp 2: 10°C/min to 280°C, hold for 2 minutes.[1]
-
-
Injection: 1 µL, splitless mode, at 280°C.
-
MS Conditions:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 40-650.
-
Performance Data (for analogous derivatized monosaccharides)
| Analyte (TMS derivative) | Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) |
| Glucose-TMS | ~18.5 | 204, 217, 307, 319 | ~10 fmol |
| Fructose-TMS | ~17.9 | 217, 361 | ~10 fmol |
| Mannose-TMS | ~18.2 | 204, 217, 307, 319 | ~15 fmol |
Data is illustrative and based on typical GC-MS analysis of monosaccharide derivatives.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis to determine purity.[9] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C).
Principle: When placed in a strong magnetic field, atomic nuclei with a non-zero spin (like ¹H and ¹³C) absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local electronic environment, allowing for the determination of molecular structure and the relative abundance of different species in a sample. For this compound, ¹H NMR can be used to identify the characteristic signals of the methylidene acetal protons and the sugar backbone protons.
Experimental Protocol (Illustrative)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of a certified internal standard with a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration (typically 5 times the longest T₁).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity based on the integral ratios and the known amount of the internal standard.
-
Performance Data (Qualitative and Quantitative)
The following table outlines the expected NMR signals and how they can be used for purity assessment.
| Nucleus | Expected Chemical Shift (ppm) | Information Provided |
| ¹H | ~5.0 - 5.5 | Protons of the methylidene group (acetal) |
| ¹H | ~3.5 - 4.5 | Protons of the hexose ring |
| ¹³C | ~90 - 100 | Carbon of the anomeric center |
| ¹³C | ~95 - 105 | Carbon of the methylidene group |
Chemical shifts are approximate and depend on the specific stereochemistry and solvent.[9]
Quantitative Purity Assessment: The purity of the sample can be calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / msample) * 100
Where:
-
I = integral value
-
N = number of protons giving rise to the signal
-
MW = molecular weight
-
m = mass
Comparison of Analytical Methods
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. ajrsp.com [ajrsp.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
Unveiling the Sweet Architecture: A Comparative Guide to the Structural Analysis of 3,4-O-Methylidenehexose Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of carbohydrate derivatives, using a 3,4-O-protected hexose analogue as a case study.
The conformation and configuration of carbohydrates dictate their biological function. Cyclic acetals, such as the 3,4-O-methylidene protecting group on a hexose scaffold, introduce conformational rigidity and specific stereochemical constraints that are critical to molecular recognition and interaction. While X-ray crystallography offers a definitive atomic-resolution snapshot, a comprehensive understanding is often best achieved by integrating data from complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
At a Glance: Comparing Structural Analysis Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (Single Crystal) | Liquid (Solution) | Gas (Ionized) |
| Primary Information | 3D Atomic Coordinates | Connectivity, Stereochemistry, Conformation in Solution | Molecular Weight, Fragmentation Pattern |
| Resolution | Atomic (sub-Ångström) | Atomic (through-bond & through-space correlations) | Molecular (nominal to high resolution) |
| Key Data Output | Unit Cell Dimensions, Space Group, Atomic Positions, Bond Lengths & Angles | Chemical Shifts (δ), Coupling Constants (J), NOEs | Mass-to-charge ratio (m/z) |
| Strengths | Unambiguous determination of absolute stereochemistry and solid-state conformation. | Provides data on the molecule's structure and dynamics in a biologically relevant solution state. | High sensitivity, suitable for small sample amounts and mixture analysis. |
| Limitations | Requires a high-quality single crystal, which can be challenging to grow. The solid-state conformation may not be the same as in solution. | Can be complex to interpret for large or conformationally flexible molecules. Does not directly provide bond lengths. | Does not provide direct information on 3D structure or stereochemistry. |
Case Study: X-ray Crystallographic Analysis of a 3,4-O-Isopropylidene Arabinopyranoside
As a proxy for a 3,4-O-methylidenehexose, we will consider the published crystal structure of Methyl 3,4-O-isopropylidene-2-O-[(methylsulfanyl)thiocarbonyl]-β-l-arabinoside .[1] This compound shares the key feature of a cyclic acetal protecting the 3- and 4-hydroxyl groups of a pyranose ring.
Crystallographic Data Summary
| Parameter | Value[1] |
| Chemical Formula | C₁₁H₁₈O₅S₂ |
| Molecular Weight | 294.37 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 9.1381(9) Å, b = 11.2898(11) Å, c = 13.9405(14) Å |
| Volume | 1438.2(2) ų |
| Z | 4 |
| Calculated Density | 1.359 Mg/m³ |
| R-factor | 0.042 |
| Wavelength | 0.71073 Å (Mo Kα) |
Experimental Protocols
X-ray Crystallography
The determination of a crystal structure by X-ray diffraction is a multi-step process that begins with the growth of a suitable single crystal.
1. Crystallization: Crystals of the title compound were obtained by the slow evaporation of a solution in ethyl acetate.[1] The ideal crystal for single-crystal X-ray diffraction should be 0.1 - 0.5 mm in each dimension and free of cracks and other defects.
2. Data Collection: A single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. For the case study compound, data was collected on a Bruker APEX CCD diffractometer.[1]
3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data. For the case study, the structure was solved and refined using the SHELXTL software package.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of carbohydrates in solution. A suite of 1D and 2D NMR experiments is typically required.
1. Sample Preparation: Approximately 5-10 mg of the carbohydrate derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
2. 1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information on the number of unique protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (coupling constants). Anomeric protons in carbohydrates typically resonate in the 4.5-5.5 ppm region.
-
¹³C NMR: Shows the number of unique carbon atoms. The anomeric carbon is typically found in the 90-110 ppm region.
3. 2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the tracing of the proton spin systems within each sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying linkages between sugar units and the positions of substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, providing information on the 3D conformation and stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
1. Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for carbohydrates include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
2. Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, Orbitrap).
3. Fragmentation Analysis (MS/MS): A specific parent ion can be selected, fragmented, and the masses of the fragment ions analyzed. The fragmentation pattern provides valuable information about the structure, such as the location of protecting groups and the nature of the sugar ring.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a novel carbohydrate derivative, integrating the three techniques discussed.
References
A Comparative Guide to the Synthetic Routes of 3,4-O-Methylidenehexose Derivatives
The synthesis of 3,4-O-methylidenehexose derivatives, a key structural motif in various biologically active carbohydrates, can be achieved through several synthetic pathways. The selection of an appropriate route is contingent upon factors such as the starting material's availability, the desired yield, and the reaction conditions' mildness. This guide provides a comparative analysis of two primary methodologies for the synthesis of these vital compounds, supported by experimental data and detailed protocols.
Two prominent strategies for the introduction of a 3,4-O-methylidene acetal on a hexose backbone are the direct acetalization of a suitably protected hexopyranoside and a more general method involving the formation of a methylene acetal on a diol. Each approach presents distinct advantages and is suited for different research and development applications.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters of the two synthetic routes, providing a clear basis for comparison:
| Parameter | Route 1: Direct Acetalization with Paraformaldehyde | Route 2: Methylene Acetal Formation via an O,S-Acetal |
| Starting Material | D-Galactose (or other suitable hexose) | Pre-protected hexopyranoside with a free 3,4-diol |
| Key Reagents | Paraformaldehyde, Acetic Acid, Sulfuric Acid | Methoxymethylphenylsulfide, DBDMH, BHT |
| Reaction Conditions | Elevated temperatures (up to 100°C) | Mild, room temperature to 80°C |
| Reported Yield | ~13% (for 6-acetyl-1,2,3,4-di-O-methylene-α-D-galactose) | High yields reported for various diols |
| Reaction Time | Several hours | Typically short reaction times |
| Selectivity | Can lead to multiple products | High regioselectivity for diol protection |
digraph "Synthetic_Routes_to_this compound" { graph [ rankdir="LR", bgcolor="#FFFFFF", pad="0.5", splines="ortho", nodesep="0.6", ranksep="1.2" ]; node [ shape="box", style="rounded,filled", fontname="Arial", fontsize="12", penwidth="1.5" ]; edge [ fontname="Arial", fontsize="11", penwidth="1.5" ];// Nodes start [label="Hexose Starting Material", fillcolor="#F1F3F4", fontcolor="#202124"]; route1 [label="Route 1:\nDirect Acetalization", shape="Mdiamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; route2 [label="Route 2:\nO,S-Acetal Method", shape="Mdiamond", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
reagents1 [label="Paraformaldehyde,\nH₂SO₄, Acetic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="ellipse"]; conditions1 [label="Harsh Conditions\n(High Temp)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="ellipse"];
reagents2 [label="Methoxymethylphenylsulfide,\nDBDMH, BHT", fillcolor="#34A853", fontcolor="#FFFFFF", shape="ellipse"]; conditions2 [label="Mild Conditions", fillcolor="#34A853", fontcolor="#FFFFFF", shape="ellipse"];
// Edges start -> route1 [label=" D-Galactose "]; start -> route2 [label=" Protected Hexose\n(free 3,4-diol) "];
route1 -> product; route2 -> product;
reagents1 -> route1 [style=dashed, arrowhead=none]; conditions1 -> route1 [style=dashed, arrowhead=none];
reagents2 -> route2 [style=dashed, arrowhead=none]; conditions2 -> route2 [style=dashed, arrowhead=none]; }
Caption: Comparative workflow of two synthetic routes to this compound.
Experimental Protocols
Route 1: Direct Acetalization of D-Galactose with Paraformaldehyde
This method, adapted from the synthesis of 1,2,3,4-di-O-methylene-α-d-galactopyranose, is a one-pot procedure that directly converts the hexose into the methylidene-protected derivative.[1]
Materials:
-
D-Galactose
-
Water
-
Glacial Acetic Acid
-
Paraformaldehyde
-
Concentrated Sulfuric Acid
-
Chloroform
-
Sodium Sulfate
Procedure:
-
A solution of 25 g of D-galactose in 20 ml of water is mixed with 100 ml of glacial acetic acid.
-
27.5 g of paraformaldehyde is added to the mixture at room temperature.
-
12.5 ml of concentrated sulfuric acid is added dropwise.
-
The reaction mixture is heated to 100°C (373 K) for one hour.
-
After cooling to room temperature, 100 ml of water is added.
-
The solution is extracted three times with chloroform.
-
The combined organic extracts are washed with water and dried over sodium sulfate.
-
The solvent is evaporated, and the crude product is distilled under reduced pressure to yield 6-acetyl-1,2,3,4-di-O-methylene-α-D-galactose. Further deacetylation would be required to obtain the free 6-hydroxyl group.[1]
Route 2: Methylene Acetal Formation Using an O,S-Acetal
This modern approach offers a mild and efficient way to form methylene acetals on diols, including those found in carbohydrates.[2] This protocol is a general representation of how this method could be applied to a hexose with a free 3,4-diol.
Materials:
-
A suitably protected hexopyranoside with a free 3,4-diol
-
Methoxymethylphenylsulfide
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Dibutylhydroxytoluene (BHT)
-
An appropriate organic solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the protected hexopyranoside in the chosen solvent, add methoxymethylphenylsulfide, DBDMH, and BHT.
-
The reaction is typically stirred at room temperature, and its progress can be monitored by thin-layer chromatography (TLC).
-
The use of BHT is crucial to suppress potential side reactions and improve the yield of the desired methylene acetal.[2]
-
Upon completion, the reaction mixture is worked up using standard procedures, which may include quenching, extraction, and purification by column chromatography.
This method is noted for its high yields and tolerance of various functional groups, making it a versatile option for complex carbohydrate synthesis.[2]
Conclusion
The choice between these synthetic routes will largely depend on the specific requirements of the research. The direct acetalization method is straightforward but may suffer from lower yields and harsh conditions. In contrast, the O,S-acetal method provides a milder and more efficient alternative, particularly for sensitive substrates, though it requires the prior preparation of a suitably protected starting material. For drug development and other applications where high purity and yield are paramount, the latter method is likely the more advantageous approach.
References
The Efficacy of 3,4-O-Methylidenehexose as a Chiral Auxiliary: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral auxiliaries is paramount in the synthesis of enantiomerically pure compounds. This guide provides a comprehensive evaluation of 3,4-O-methylidenehexose as a chiral auxiliary, comparing its performance in key asymmetric transformations against established alternatives such as Evans auxiliaries and pseudoephedrine-based systems. This analysis is supported by experimental data and detailed protocols to aid in the selection of the most suitable chiral auxiliary for a given synthetic challenge.
While direct experimental data for this compound as a standalone chiral auxiliary is limited in readily available literature, a closely related D-mannitol-derived chiral oxazolidin-2-one provides a strong basis for evaluation. D-mannitol, a hexose, serves as the precursor for this auxiliary, making it a relevant and insightful analogue. This guide will leverage data from this D-mannitol derivative and compare it with the performance of widely used chiral auxiliaries in aldol reactions, alkylations, and Diels-Alder reactions.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. The stereochemical outcome of this reaction is critically influenced by the choice of chiral auxiliary. Here, we compare the performance of a D-mannitol-derived oxazolidinone auxiliary with the well-established Evans auxiliary.
Table 1: Diastereoselectivity in Asymmetric Aldol Reactions
| Entry | Electrophile (Aldehyde) | Chiral Auxiliary | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| 1 | Benzaldehyde | D-Mannitol-derived oxazolidinone | >99:1 | 85 | [1] |
| 2 | Isobutyraldehyde | D-Mannitol-derived oxazolidinone | >99:1 | 82 | [1] |
| 3 | Benzaldehyde | (S)-4-Benzyl-2-oxazolidinone (Evans) | >99:1 | 80-90 | [2][3] |
| 4 | Isobutyraldehyde | (S)-4-Benzyl-2-oxazolidinone (Evans) | >99:1 | 85-95 | [2][3] |
As shown in Table 1, the D-mannitol-derived chiral auxiliary demonstrates exceptional diastereoselectivity in aldol reactions, comparable to the highly regarded Evans auxiliary.[1][2][3] This suggests that carbohydrate-based auxiliaries can provide the necessary steric hindrance to effectively control the formation of new stereocenters.
Performance in Asymmetric Alkylation
The alkylation of enolates is another fundamental transformation where chiral auxiliaries are crucial for achieving high enantiopurity. In this section, we compare the D-mannitol-derived auxiliary with the widely used pseudoephedrine auxiliary developed by Myers.[4]
Table 2: Diastereoselectivity in Asymmetric Alkylation of Amide Enolates
| Entry | Electrophile (Alkyl Halide) | Chiral Auxiliary | Diastereoselectivity (major:minor) | Yield (%) | Reference |
| 1 | Benzyl bromide | D-Mannitol-derived oxazolidinone | 98:2 | 91 | [1] |
| 2 | Allyl bromide | D-Mannitol-derived oxazolidinone | 97:3 | 90 | [1] |
| 3 | Benzyl bromide | (+)-Pseudoephedrine | >99:1 | 90 | [4] |
| 4 | Ethyl iodide | (+)-Pseudoephedrine | >99:1 | 88 | [4] |
The D-mannitol-derived auxiliary again shows high levels of diastereoselectivity in asymmetric alkylation reactions.[1] While the pseudoephedrine auxiliary in some cases provides near-perfect stereocontrol, the carbohydrate-based auxiliary remains a highly effective option.[4]
Conceptual Framework for Stereochemical Control
The stereochemical outcome in these reactions is governed by the formation of a rigid, chelated transition state. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.
Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction with D-Mannitol-Derived Oxazolidinone
To a solution of the N-acyl D-mannitol-derived oxazolidinone (1.0 equiv) in dry CH₂Cl₂ at 0 °C is added TiCl₄ (1.1 equiv). The resulting solution is stirred for 5 minutes, followed by the addition of Hünig's base (1.2 equiv). The reaction mixture is then cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by flash column chromatography.
General Procedure for Asymmetric Alkylation with Pseudoephedrine Amide
To a solution of the pseudoephedrine amide (1.0 equiv) in THF at -78 °C is added lithium diisopropylamide (LDA) (1.05 equiv). The solution is stirred for 30 minutes at -78 °C, followed by the addition of the alkyl halide (1.2 equiv). The reaction mixture is stirred for 2-4 hours at -78 °C and then quenched with a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo. The diastereomeric excess is determined by chiral HPLC or ¹H NMR analysis of the crude product, which is then purified by chromatography.
Logical Relationship of Stereodetermining Steps
The high diastereoselectivity observed is a direct consequence of the well-defined transition state geometry.
References
A Comparative Guide to Chiral Synthons: Alternatives to 3,4-O-Methylidenehexose
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of chiral synthons is a cornerstone of modern asymmetric synthesis, profoundly influencing the efficiency, stereoselectivity, and overall success of a synthetic route. While 3,4-O-methylidenehexose derivatives have proven valuable, a diverse array of alternative chiral building blocks derived from readily available carbohydrates offers distinct advantages in terms of stability, reactivity, and the stereochemical outcomes they impart. This guide provides a comprehensive comparison of prominent alternatives, supported by experimental data and detailed protocols to inform your synthetic planning.
Executive Summary
This guide evaluates three key alternatives to this compound:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose: A versatile and highly stable synthon, widely used for the synthesis of a variety of complex molecules, including nucleoside analogues and natural products. Its two isopropylidene groups offer differential protection possibilities.
-
3,4,6-Tri-O-acetyl-D-glucal: A key intermediate for the synthesis of 2-deoxy sugars and C-glycosides, often employed in Ferrier rearrangements and other electrophilic additions to the double bond. The acetate protecting groups can influence reactivity and are readily removed.
-
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose: A galactose-derived synthon offering a different stereochemical arrangement compared to glucose-based synthons. It is particularly useful for the synthesis of galactose-containing oligosaccharides and glycoconjugates.
The following sections provide a detailed comparison of these synthons, including quantitative data on their performance in key chemical transformations, step-by-step experimental protocols, and visual diagrams of synthetic pathways.
Performance Comparison of Chiral Synthons
The choice of a chiral synthon is often dictated by its performance in specific chemical reactions. The following tables summarize quantitative data on the yield and stereoselectivity of the aforementioned synthons in representative transformations.
Table 1: Glycosylation Reactions
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Product | Yield (%) | α:β Ratio | Reference |
| 4,6-O-Benzylidene-2,3-di-O-benzyl-α-D-glucopyranosyl bromide | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | AgOTf, CH₂Cl₂ | Disaccharide | 81 | >95:5 | [1] |
| 3,4,6-Tri-O-acetyl-D-glucal | Benzyl alcohol | BF₃·OEt₂, CH₂Cl₂ | 2-Deoxy-glycoside | 85 | - | [2] |
Table 2: Nucleophilic Addition Reactions
| Substrate | Nucleophile | Reagents/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 3-C-Nitromethylene-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Methanol | DBU, CH₂Cl₂, rt | 3-C-(Nitromethoxymethyl) derivative | 85 | >99:1 | [3] |
| 1,2-O-Isopropylidene-α-D-xylopentodialdo-1,4-furanose | PhMgBr | THF, -78 °C | Phenyl adduct | 75 | 3:1 | [4][5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these chiral synthons.
Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
Materials:
-
D-Glucose (10 g, 55.5 mmol)
-
Anhydrous acetone (250 mL)
-
Concentrated sulfuric acid (1.5 mL)
-
Anhydrous sodium carbonate
Procedure:
-
A suspension of D-glucose in anhydrous acetone is cooled to 0°C.
-
Concentrated sulfuric acid is added dropwise with stirring, and the mixture is stirred at room temperature for 12 hours.[3]
-
The reaction is quenched by the addition of anhydrous sodium carbonate until the solution is neutral.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The resulting syrup is dissolved in chloroform, washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the product as a white solid.
-
Yield: 75-85%.
Ferrier Rearrangement using 3,4,6-Tri-O-acetyl-D-glucal
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal (1 g, 3.67 mmol)
-
Benzyl alcohol (0.48 mL, 4.6 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.23 mL, 1.84 mmol)
-
Anhydrous dichloromethane (20 mL)
Procedure:
-
A solution of 3,4,6-tri-O-acetyl-D-glucal and benzyl alcohol in anhydrous dichloromethane is cooled to 0°C.
-
Boron trifluoride etherate is added dropwise, and the reaction mixture is stirred at room temperature for 2 hours.[2]
-
The reaction is quenched by the addition of saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding 2,3-unsaturated glycoside.
-
Yield: 80-90%.
Synthetic Pathways and Logic Diagrams
Visualizing the synthetic routes and the decision-making process for selecting a chiral synthon can greatly aid in experimental design.
Caption: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.
Caption: Ferrier rearrangement using 3,4,6-Tri-O-acetyl-D-glucal.
Caption: Decision logic for chiral synthon selection.
Conclusion
The selection of an appropriate chiral synthon is a critical decision in the design of a synthetic strategy. While this compound derivatives have their merits, alternatives such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, 3,4,6-tri-O-acetyl-D-glucal, and 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose offer a broader range of reactivity, stability, and stereochemical control. This guide provides a starting point for researchers to compare these valuable building blocks and select the optimal synthon for their specific synthetic challenges. The provided data and protocols are intended to facilitate the practical application of these synthons in the laboratory.
References
- 1. 1,2:3,4-Di-O-isopropylidene-D-galactopyranose synthesis - chemicalbook [chemicalbook.com]
- 2. reactions-of-1-c-acceptor-substituted-glycals-with-nucleophiles-under-acid-promoted-ferrier-rearrangement-conditions - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3,4-o-Methylidenehexose: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4-o-Methylidenehexose, a compound often considered non-hazardous under typical laboratory conditions. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Safety and Handling Profile
Based on available safety data, this compound is not classified as a hazardous substance. However, it is crucial to handle all laboratory chemicals with appropriate care. The product may be supplied under the Toxic Substances Control Act (TSCA) Research and Development (R&D) Exemption, which places the responsibility of compliance on the recipient.
Key Safety Information:
| Parameter | Information |
| Hazard Classification | Not a hazardous substance or mixture. |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). |
| First Aid Measures | - Inhalation: Move to fresh air. - Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. - Eye Contact: Rinse out with plenty of water. Remove contact lenses. - Ingestion: Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. |
| Personal Protective Equipment (PPE) | Standard laboratory attire, including safety glasses, lab coat, and gloves, is recommended. |
Step-by-Step Disposal Protocol
While this compound is generally considered non-hazardous, direct disposal in standard laboratory trash is discouraged to prevent potential exposure to custodial staff. The following procedure outlines the recommended steps for its safe disposal.
-
Waste Identification and Segregation:
-
Confirm that the waste is solely this compound and is not mixed with any hazardous substances.
-
If it is mixed with a hazardous chemical, the entire mixture must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines for that specific hazardous material.
-
-
Containerization:
-
Place the solid this compound waste into a designated, clearly labeled container for non-hazardous solid chemical waste.
-
The container should be durable and have a secure lid to prevent spills.
-
-
Labeling:
-
Label the container clearly as "Non-Hazardous Solid Waste" and specify the contents, "this compound."
-
Include the date of accumulation.
-
-
Storage:
-
Store the waste container in a designated area within the laboratory, away from incompatible materials.
-
-
Final Disposal:
-
Once the container is full, or in accordance with your institution's waste management schedule, arrange for its removal.
-
Typically, non-hazardous solid waste is transported directly to a facility dumpster, bypassing the regular laboratory trash collection. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the specific product you are using before handling and disposing of any chemical. Local, state, and federal regulations must always be followed.
Comprehensive Safety and Handling Guide for 3,4-o-Methylidenehexose
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal protocols for 3,4-o-Methylidenehexose to ensure the well-being of laboratory personnel and to maintain a safe research environment. Given that the specific toxicological properties of this compound have not been extensively documented, a cautious approach, treating it as potentially hazardous, is imperative.
Hazard Identification and Chemical Profile
This compound is a modified carbohydrate. While simple sugars are generally considered non-hazardous, chemical modifications can alter their physical, chemical, and toxicological properties. The key structural feature of this compound is the methylidene acetal group. Cyclic acetals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions, which would release the parent hexose and formaldehyde.
Potential Hazards:
-
Eye Irritation: As with many fine organic powders, it may cause mechanical irritation.
-
Respiratory Tract Irritation: Inhalation of the powder may cause irritation to the respiratory system.
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.
-
Unknown Toxicological Properties: The full toxicological profile is not known. Therefore, it should be handled with care to minimize exposure.
-
Acid Sensitivity: The compound can decompose in the presence of acid, potentially releasing formaldehyde, a known irritant and sensitizer.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Powder) | Safety glasses with side shields or chemical splash goggles. | Nitrile or latex gloves. | Laboratory coat. | N95 or higher-rated dust mask, or use in a ventilated enclosure (fume hood). |
| In Solution (Non-Volatile Solvents) | Safety glasses with side shields. | Nitrile or latex gloves. | Laboratory coat. | Not generally required if handled in a well-ventilated area. |
| Heating or Generating Aerosols | Chemical splash goggles and a face shield. | Nitrile or latex gloves. | Laboratory coat. | Use within a certified chemical fume hood. |
| Cleaning Spills | Chemical splash goggles. | Heavy-duty nitrile or butyl rubber gloves. | Laboratory coat (disposable gown recommended for large spills). | N95 or higher-rated dust mask for powders; not generally required for small liquid spills. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Work Area Preparation: Ensure the work area, preferably within a chemical fume hood or a ventilated balance enclosure, is clean and uncluttered.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. Use a spatula to handle the powder and avoid generating dust.
-
Transfer: Gently transfer the weighed powder to the reaction vessel. If transferring to a vessel outside the enclosure, ensure it is securely capped.
3.2. Dissolution and Reaction:
-
Solvent Addition: Add the solvent to the powder slowly to avoid splashing.
-
Mixing: Use magnetic or overhead stirring to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Reaction Conditions: If the reaction is to be heated, use a well-controlled heating mantle and a condenser to prevent solvent evaporation. All heated reactions should be conducted within a chemical fume hood.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques.
3.3. Post-Reaction Work-up and Purification:
-
Quenching: If necessary, quench the reaction carefully. Be mindful of any potential exothermic reactions.
-
Extraction and Washing: When performing liquid-liquid extractions, vent the separatory funnel frequently to release any pressure buildup.
-
Purification: For purification by chromatography, ensure the column is packed and run in a well-ventilated area or a fume hood.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect un-reacted this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, paper towels) in a clearly labeled, sealed waste container.
-
The container should be marked as "Non-halogenated Organic Solid Waste."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and chromatography fractions, in a sealed and clearly labeled "Non-halogenated Organic Liquid Waste" container.
-
Do not mix with acidic waste streams to prevent hydrolysis.
-
-
Sharps Waste:
-
Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.
-
-
Decontamination:
-
Decontaminate glassware by rinsing with a suitable organic solvent (e.g., acetone, ethanol), collecting the rinsate as liquid waste. Follow with a standard wash with soap and water.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
Small Spill (Powder): Gently sweep up the powder, avoiding dust generation. Place in a sealed container for disposal. Clean the area with a wet cloth.
-
Small Spill (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal.
-
Large Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
-
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
